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  • Product: Methyl 4-(3-cyanophenyl)benzoate
  • CAS: 89900-92-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-(3-cyanophenyl)benzoate

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility CAS Registry Number: 89900-92-5 IUPAC Name: Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate Molecular Formula: Molecular Weight: 237.26 g/mol Part...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

CAS Registry Number: 89900-92-5 IUPAC Name: Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate Molecular Formula:


Molecular Weight:  237.26  g/mol 
Part 1: Structural Architecture & Electronic Properties

Methyl 4-(3-cyanophenyl)benzoate represents a quintessential "push-pull" biphenyl scaffold, extensively utilized in medicinal chemistry as a pharmacophore precursor and in materials science for liquid crystal engineering.

1.1 Electronic Distribution and Geometry

The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1'). The steric repulsion between the ortho-hydrogens prevents the two rings from achieving perfect coplanarity, typically resulting in a dihedral twist of approximately 30–40° in solution.

  • Ring A (Benzoate): Substituted at the para (4) position with a methyl ester (

    
    ). This group acts as a moderate electron-withdrawing group (EWG) via induction and resonance, reducing electron density in Ring A.
    
  • Ring B (Benzonitrile): Substituted at the meta (3') position with a cyano group (

    
    ). The cyano group is a strong EWG.
    

This unique meta-para substitution pattern creates a specific electronic gradient across the biphenyl axis, which is critical for:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient nature of the rings facilitates stacking interactions with electron-rich domains in protein binding pockets.
  • Metabolic Stability: The biphenyl core is generally resistant to rapid oxidative metabolism compared to flexible alkyl chains.

1.2 Computed Physicochemical Descriptors
  • LogP (Predicted): ~3.4 (Lipophilic, suitable for membrane permeability).

  • Topological Polar Surface Area (TPSA): ~50.1

    
     (Well within the <140 
    
    
    
    limit for oral bioavailability).
  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Nitrile N, Ester Carbonyl O, Ester Alkoxy O).

G MOL Methyl 4-(3-cyanophenyl)benzoate (Core Scaffold) ESTER Methyl Ester (Pos 4) -I / -R Effect Lipophilicity Anchor MOL->ESTER Functionalization CYANO Cyano Group (Pos 3') Strong -I / -R Effect H-Bond Acceptor MOL->CYANO Polarity BIPHENYL Biphenyl Linker ~35° Dihedral Twist Rigid Spacer MOL->BIPHENYL Geometry Protein Binding\n(Hydrophobic Pocket) Protein Binding (Hydrophobic Pocket) ESTER->Protein Binding\n(Hydrophobic Pocket) Metabolic Stability\n(Blocked Position) Metabolic Stability (Blocked Position) CYANO->Metabolic Stability\n(Blocked Position)

Figure 1: Structural dissection of the Methyl 4-(3-cyanophenyl)benzoate scaffold highlighting electronic effects and binding potential.

Part 2: Synthetic Protocols

The most robust route to CAS 89900-92-5 is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method offers high regioselectivity and tolerance for the ester and nitrile functional groups, which are sensitive to harsher organolithium or Grignard conditions.

2.1 Retrosynthetic Analysis
  • Disconnection: The C1-C1' biaryl bond.

  • Coupling Partner A: Methyl 4-bromobenzoate (Electrophile).

  • Coupling Partner B: 3-Cyanophenylboronic acid (Nucleophile).

  • Catalyst: Palladium(0).[2][3]

2.2 Optimized Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • Methyl 4-bromobenzoate (2.15 g, 10 mmol)

  • 3-Cyanophenylboronic acid (1.62 g, 11 mmol, 1.1 equiv)

  • 
     (408 mg, 0.5 mmol, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (4.14 g, 30 mmol, 3 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the #1 cause of low yields.

  • Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and base.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C under a reflux condenser for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the bromide starting material disappears.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

    • Partition the filtrate between ethyl acetate (100 mL) and water (50 mL).

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Expected Yield: 85–92% as a white to off-white crystalline solid.

Suzuki R1 Methyl 4-bromobenzoate (Ar-Br) CAT Pd(dppf)Cl2 (5 mol%) K2CO3 (3 equiv) R1->CAT R2 3-Cyanophenylboronic acid (Ar'-B(OH)2) R2->CAT COND Dioxane/H2O (4:1) 90°C, 16h, N2 atm CAT->COND TRANS Transmetallation & Reductive Elimination COND->TRANS PROD Methyl 4-(3-cyanophenyl)benzoate (Yield: ~90%) TRANS->PROD

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl ester.[7]

Part 3: Spectroscopic Identification

To validate the structure of the synthesized compound, compare experimental data against these standard spectral signatures.

3.1 Infrared Spectroscopy (FT-IR)
  • 
     (Nitrile):  Sharp, weak-to-medium band at 2230 ± 5 cm⁻¹ . This is diagnostic for the cyano group.
    
  • 
     (Ester):  Strong, sharp band at 1720 ± 5 cm⁻¹ .
    
  • 
     (Aromatic):  Multiple bands in the 1600–1450 cm⁻¹ region.
    
3.2 Nuclear Magnetic Resonance (¹H NMR, 400 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
8.15 Doublet (J = 8.5 Hz)2HRing A (Ortho to Ester)
7.91 Singlet (Broad)1HRing B (Pos 2', between CN and link)
7.85 Doublet (J = 7.8 Hz)1HRing B (Ortho to CN)
7.70 Doublet (J = 7.8 Hz)1HRing B (Para to CN)
7.65 Doublet (J = 8.5 Hz)2HRing A (Meta to Ester)
7.58 Triplet (J = 7.8 Hz)1HRing B (Meta to CN)
3.96 Singlet3HMethyl Ester (

)
Part 4: Reactivity & Pharmaceutical Applications

Methyl 4-(3-cyanophenyl)benzoate is not just a final product; it is a high-value divergent intermediate . Its dual functionality allows for selective transformation into various drug-like scaffolds.

4.1 The "Sartan" Pathway (Tetrazole Formation)

The nitrile group at the meta position is a precursor to tetrazoles, a bioisostere of carboxylic acids found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Losartan.

  • Reagent: Sodium Azide (

    
    ) + Triethylamine Hydrochloride (
    
    
    
    ).
  • Conditions: Toluene/DMF at 110°C.

  • Result: Conversion of the -CN group to a 5-substituted-1H-tetrazole.

4.2 Hydrolysis to Biphenyl Acid

Selective hydrolysis of the ester provides the free carboxylic acid, which can be coupled to amines to form amides (common in kinase inhibitors).

  • Reagent:

    
     in THF/Water.
    
  • Selectivity: Mild conditions preserve the nitrile group while cleaving the ester.

Reactivity CORE Methyl 4-(3-cyanophenyl)benzoate ACID 4-(3-cyanophenyl)benzoic acid (Linker for Amide Coupling) CORE->ACID LiOH, THF/H2O (Ester Hydrolysis) TETRA Tetrazole Derivative (Sartan-like Bioisostere) CORE->TETRA NaN3, Et3N·HCl (Cycloaddition) AMINE Benzylamine Derivative (Via Nitrile Reduction) CORE->AMINE H2, Pd/C or LiAlH4 (Reduction)

Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 5-Substituted-1H-tetrazoles from Nitriles. Synlett, 2000(6), 829–831. (Protocol for Nitrile to Tetrazole conversion).
  • PubChem Compound Summary. (2024). Methyl 4-(3-cyanophenyl)benzoate (CAS 89900-92-5). National Center for Biotechnology Information. Link

  • Gray, G. W., et al. (1973). Liquid Crystals and Molecular Structure: Cyanobiphenyls.[2][8][9][10] Electronics Letters, 9(6), 130-131. (Foundational work on cyanobiphenyl properties).

Sources

Exploratory

Technical Profile: 4'-Methoxycarbonyl-3-cyanobiphenyl

The following technical guide details the chemical identity, synthesis, and application of 4'-Methoxycarbonyl-3-cyanobiphenyl , formally identified as Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate . CAS Number: 89900-92-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4'-Methoxycarbonyl-3-cyanobiphenyl , formally identified as Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate .

CAS Number: 89900-92-5

Part 1: Executive Summary & Chemical Identity

4'-Methoxycarbonyl-3-cyanobiphenyl (CAS 89900-92-5) is a bifunctional biphenyl scaffold featuring a nitrile group at the meta position (3) of one ring and a methyl ester at the para position (4') of the other.

While often confused with its ortho-isomer (the key intermediate for Sartan drugs like Candesartan), this specific meta-isomer is primarily utilized in Liquid Crystal (LC) engineering to tune dielectric anisotropy and as a specialized intermediate in Structure-Activity Relationship (SAR) studies for biphenyl-based pharmacophores.

Chemical Identification Table
PropertySpecification
IUPAC Name Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate
Common Name 4'-Methoxycarbonyl-3-cyanobiphenyl
CAS Number 89900-92-5
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Structural Class Cyanobiphenyl Ester
Physical State White to off-white crystalline solid
Melting Point 120–124 °C (Typical)

Part 2: Synthesis & Manufacturing (Suzuki-Miyaura Coupling)

Retrosynthetic Strategy

The molecule is constructed by coupling 3-cyanophenylboronic acid with methyl 4-bromobenzoate .

  • Why this route? The electron-deficient nature of the nitrile ring makes the boronic acid derivative stable, while the methyl 4-bromobenzoate is a cheap, commercially available electrophile that undergoes oxidative addition readily.

Detailed Experimental Protocol

Reagents:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Cyanophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a 3-neck round-bottom flask with Methyl 4-bromobenzoate (10 mmol, 2.15 g), 3-Cyanophenylboronic acid (11 mmol, 1.62 g), and K₂CO₃ (25 mmol, 3.45 g). Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol, ~245 mg) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The starting bromide should disappear.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) to yield the white solid product.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the preservation of the nitrile and ester groups.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 4-bromobenzoate BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep + Base (K2CO3) TransMet Transmetallation (Boronate Complex) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Biaryl Complex RedElim->Pd0 Regeneration Product 4'-Methoxycarbonyl-3-cyanobiphenyl (CAS 89900-92-5) RedElim->Product Yields Target Reactants Methyl 4-bromobenzoate Reactants->OxAdd Boronic 3-Cyanophenylboronic acid Boronic->TransMet

Caption: Pd-catalyzed cross-coupling cycle for CAS 89900-92-5, showing the oxidative addition of the aryl bromide followed by transmetallation with the cyanophenyl boronate.

Part 4: Applications & Critical Isomerism

Liquid Crystal (LC) Mesogens

Cyanobiphenyls are the "gold standard" core structure for nematic liquid crystals. The 3-cyano (meta) substitution provided by CAS 89900-92-5 creates a "bent" core geometry compared to the linear 4-cyano isomers.

  • Effect: This reduces the melting point and alters the clearing point, making it a vital dopant for widening the operating temperature range of LC displays.

Pharmaceutical Research (Sartan Analogs)

Critical Distinction: Researchers often confuse this molecule with the Candesartan Intermediate (Methyl 2'-cyano-4-biphenylcarboxylate, CAS 114772-53-1).

  • Ortho (2-CN): Used to form the tetrazole ring in Sartans (Angiotensin II Receptor Blockers).

  • Meta (3-CN): Used in Structure-Activity Relationship (SAR) studies to test the spatial requirements of the receptor binding pocket. If the 2-position is sterically blocked or if a different binding mode is hypothesized, the 3-cyano isomer is the requisite probe.

Fluorescence Probes

The conjugation between the electron-donating biphenyl core and the electron-withdrawing nitrile/ester groups creates a "Push-Pull" system. This molecule exhibits specific fluorescence properties useful in organic light-emitting diode (OLED) research materials.

Part 5: Safety & Handling (GHS Standards)

This compound is a substituted biphenyl and should be handled with standard organic safety protocols.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Acute Toxicity H302Harmful if swallowed (predicted).

Handling Protocol:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place (2–8°C recommended) to prevent hydrolysis of the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764426, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gray, G. W., et al. (1973).Liquid Crystals and Plastic Crystals.
Foundational

In-Depth Technical Guide: Synthesis, Nomenclature, and Applications of 3-Cyano-4'-methoxycarbonylbiphenyl

Executive Summary The compound commonly referred to as 3-cyano-4'-methoxycarbonylbiphenyl is a highly versatile synthetic intermediate characterized by its rigid biphenyl core and two distinct, orthogonally reactive func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound commonly referred to as 3-cyano-4'-methoxycarbonylbiphenyl is a highly versatile synthetic intermediate characterized by its rigid biphenyl core and two distinct, orthogonally reactive functional groups: a nitrile (cyano) and a methyl ester (methoxycarbonyl). This structural motif is a privileged scaffold in both medicinal chemistry—particularly in the development of angiotensin II receptor blockers (ARBs)[1][2]—and in materials science for the design of nematic liquid crystals.

This whitepaper provides a comprehensive analysis of the compound, elucidating its strict IUPAC nomenclature, detailing its physicochemical profile, and establishing a self-validating, mechanistically grounded protocol for its synthesis via palladium-catalyzed cross-coupling.

Structural Elucidation & IUPAC Nomenclature

A common source of confusion in organic chemistry literature arises from the informal numbering of biphenyl systems. The trivial name "3-cyano-4'-methoxycarbonylbiphenyl" implies that the cyano-bearing ring is the primary ring (unprimed locants) and the ester-bearing ring is the secondary ring (primed locants). However, this violates strict IUPAC nomenclature prioritization rules.

The Preferred IUPAC Name (PIN)

According to IUPAC nomenclature guidelines for polycyclic systems and functional group precedence:

  • Functional Group Priority: Esters (-COOR) possess a higher nomenclature priority than nitriles (-CN).

  • Base Ring Selection: The phenyl ring bearing the higher-priority functional group (the ester) is designated as the parent ring and receives the unprimed locants (1 through 6).

  • Substituent Ring: The ring bearing the lower-priority group (the nitrile) receives the primed locants (1' through 6').

Therefore, the ester is located at position 4 of the parent ring, and the cyano group is located at position 3' of the substituent ring.

Correct IUPAC Name: Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate [3].

Physicochemical Profiling

Understanding the physicochemical properties of methyl 3'-cyanobiphenyl-4-carboxylate is critical for predicting its solubility, reactivity, and behavior in biological or material assays. The data is summarized in the table below[3].

PropertyValueStructural Implication
Molecular Formula C₁₅H₁₁NO₂Dictates the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 237.25 g/mol Falls well within Lipinski's Rule of 5, making it an ideal drug-like fragment.
CAS Registry Number 89900-92-5Primary identifier for commercial sourcing and literature retrieval.
Hydrogen Bond Donors 0Enhances membrane permeability in medicinal chemistry applications.
Hydrogen Bond Acceptors 3The cyano nitrogen and ester oxygens serve as critical interaction points for target binding.
Rotatable Bonds 3The biphenyl C-C bond allows for conformational flexibility, adapting to receptor binding pockets.

Mechanistic Synthesis: The Suzuki-Miyaura Cross-Coupling

The most efficient, scalable, and regioselective method to construct the biphenyl core of methyl 3'-cyanobiphenyl-4-carboxylate is the Suzuki-Miyaura cross-coupling reaction [4][5]. This Nobel Prize-winning methodology couples an aryl halide with an arylboronic acid using a palladium catalyst[4].

The Catalytic Cycle & Causality

The reaction proceeds through three fundamental mechanistic steps[6]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of methyl 4-bromobenzoate, oxidizing to a Pd(II) intermediate. This is often the rate-determining step for electron-rich halides, but the electron-withdrawing ester group here accelerates this insertion[5].

  • Transmetalation: The base (K₂CO₃) activates 3-cyanophenylboronic acid by forming a negatively charged, nucleophilic boronate complex. This complex transfers its aryl group to the Pd(II) center, displacing the halide[6][7].

  • Reductive Elimination: The two aryl groups couple to form the biphenyl C-C bond, releasing the target product and regenerating the Pd(0) catalyst to close the cycle[4].

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Methyl 4-bromobenzoate TransMet Transmetalation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + 3-Cyanophenylboronic acid + Base (K2CO3) RedElim Reductive Elimination Biphenyl Product TransMet->RedElim RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a causal explanation to ensure the operator understands why the action is performed, allowing for real-time troubleshooting[5].

Reagents Required:

  • Methyl 4-bromobenzoate (Electrophile, 1.0 equiv)

  • 3-Cyanophenylboronic acid (Nucleophile, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst, 0.05 equiv)

  • Potassium carbonate [K₂CO₃] (Base, 2.0 equiv)

  • Toluene / Ethanol / Water (Solvent system, 4:1:1 v/v)

Workflow:

  • Reaction Assembly: Charge a flame-dried Schlenk flask with methyl 4-bromobenzoate, 3-cyanophenylboronic acid, and Pd(PPh₃)₄.

    • Causality: A 20% molar excess of the boronic acid is used to compensate for competitive protodeboronation (hydrolysis of the C-B bond), a common side reaction in Suzuki couplings[5].

  • Solvent Degassing & Addition: Prepare the Toluene/Ethanol mixture. Sparge with Argon for 15 minutes, then add to the flask. Add an aqueous solution of K₂CO₃.

    • Causality: Oxygen must be rigorously excluded because Pd(PPh₃)₄ is highly susceptible to oxidation, which would yield catalytically inactive Pd(II) oxides[4]. The biphasic solvent system is critical: Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate reactivity at the solvent interface[6].

  • Thermal Activation: Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Elevated temperatures provide the necessary activation energy for the transmetalation step, which is often hindered by the steric bulk of the triphenylphosphine ligands[6].

  • Workup & Isolation: Cool the reaction to room temperature. Partition the mixture between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The biphasic extraction removes the water-soluble potassium salts and boronic acid byproducts, isolating the crude biphenyl in the organic phase.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

    • Causality: Chromatography separates the target methyl 3'-cyanobiphenyl-4-carboxylate from trace homocoupled byproducts (e.g., 3,3'-dicyanobiphenyl) and residual triphenylphosphine oxide.

Downstream Applications

The strategic placement of the meta-cyano and para-ester groups makes this molecule an ideal divergent intermediate.

Workflow SM1 Methyl 4-bromobenzoate Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 3-Cyanophenylboronic acid SM2->Reaction Product Methyl 3'-cyanobiphenyl- 4-carboxylate Reaction->Product App1 Medicinal Chemistry (Receptor Antagonists) Product->App1 App2 Materials Science (Liquid Crystals) Product->App2

Figure 2: Synthesis workflow and downstream applications of the target biphenyl.

  • Medicinal Chemistry: Biphenyl scaffolds containing cyano groups are direct precursors to tetrazoles (via [3+2] cycloaddition with sodium azide). This tetrazole-biphenyl motif is the pharmacophoric core of the "sartan" class of antihypertensive drugs (e.g., Azilsartan, Losartan), which act as Angiotensin II Type 1 (AT1) receptor antagonists[1][2]. While ortho-cyano derivatives are standard for sartans, meta-cyano derivatives like this compound are actively researched to alter receptor binding kinetics and improve pharmacokinetic profiles.

  • Materials Science: The rigid, rod-like structure of cyanobiphenyls makes them foundational molecules in the synthesis of nematic liquid crystals (LCs). The ester group provides a synthetic handle for extending the molecular axis (e.g., via saponification and subsequent esterification with long-chain aliphatic alcohols), which tunes the phase transition temperatures and dielectric anisotropy of the LC material.

References

  • Pharmaffiliates. Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Azilsartan Intermediate). Retrieved from: [Link]

  • Wikipedia. Suzuki reaction. Retrieved from:[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Retrieved from:[Link]

  • National Institutes of Health (PMC). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from:[Link]

Sources

Exploratory

Technical Monograph: Methyl 4-(3-cyanophenyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics, Synthetic Methodologies, and Pharmacophoric Utility

Executive Summary

Methyl 4-(3-cyanophenyl)benzoate (C₁₅H₁₁NO₂) represents a critical biaryl scaffold in both medicinal chemistry and advanced materials science. Structurally, it functions as a privileged intermediate , bridging the lipophilic biphenyl core common in liquid crystalline materials with the polar functionalities required for high-affinity ligand-receptor interactions (specifically Angiotensin II receptor antagonists). This guide provides a rigorous analysis of its chemical identity, a self-validating synthesis protocol via Suzuki-Miyaura cross-coupling, and an evaluation of its functional utility.

Part 1: Structural Informatics

The precise definition of the molecular structure is the prerequisite for any computational docking or retrosynthetic planning.

Table 1: Chemical Identity & Descriptors

DescriptorValue / String
IUPAC Name Methyl 4-(3-cyanophenyl)benzoate
Common Name 3'-Cyano-4-methoxycarbonylbiphenyl
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
InChI Key (Generated based on structure) KVSRYTLARJTQRV-UHFFFAOYSA-N (Predicted)
Structural Analysis

The molecule consists of two phenyl rings connected by a single C-C bond (biaryl axis).

  • Ring A (Benzoate): Substituted at the para position (C4) relative to the ester, providing a linear rigid core.

  • Ring B (Benzonitrile): Substituted at the meta position (C3) relative to the biaryl bond. This meta substitution introduces a "kink" in the molecular geometry, disrupting planarity compared to para-para analogs, which significantly influences solubility and melting point—critical factors for liquid crystal mesophases.

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)

The most robust route to Methyl 4-(3-cyanophenyl)benzoate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its high chemoselectivity, allowing the survival of both the ester and nitrile functionalities.

Reaction Logic
  • Electrophile: Methyl 4-bromobenzoate (preferred over chloride for faster oxidative addition; cheaper than iodide).

  • Nucleophile: 3-Cyanophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

  • Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃). Stronger bases (hydroxides) must be avoided to prevent hydrolysis of the methyl ester.

SuzukiWorkflow Start Reagents: Methyl 4-bromobenzoate 3-Cyanophenylboronic acid Cat Catalyst System: Pd(PPh3)4 (3 mol%) K2CO3 (2 eq) Dioxane/H2O (4:1) Start->Cat Degas CRITICAL STEP: Degas (Argon/N2) Prevent Homocoupling Cat->Degas Mix Heat Reflux 90-100°C, 12-16h Degas->Heat Activate Workup Workup: EtOAc Extraction Wash (Brine/H2O) Heat->Workup Monitor TLC Purify Purification: Recrystallization (EtOH) or Flash Column Workup->Purify Product Target: Methyl 4-(3-cyanophenyl)benzoate Purify->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow emphasizing the critical degassing step to preserve the Pd(0) active species.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(3-cyanophenyl)benzoate on a 5.0 mmol scale.

  • Preparation:

    • Charge a 50 mL round-bottom flask (RBF) with Methyl 4-bromobenzoate (1.08 g, 5.0 mmol) and 3-Cyanophenylboronic acid (0.81 g, 5.5 mmol, 1.1 eq).

    • Add K₂CO₃ (1.38 g, 10.0 mmol, 2.0 eq).

    • Suspend solids in a mixture of 1,4-Dioxane (20 mL) and Distilled Water (5 mL). Note: The biphasic system helps dissolve the inorganic base.

  • Degassing (The Causality of Success):

    • Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

    • Action: Sparge the mixture with Argon or Nitrogen for 15 minutes. Alternatively, perform 3 freeze-pump-thaw cycles.

  • Catalysis:

    • Add Pd(PPh₃)₄ (173 mg, 0.15 mmol, 3 mol%) under a positive pressure of inert gas.

    • Fit the RBF with a reflux condenser and heat to 90°C oil bath temperature.

  • Monitoring & Workup:

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a UV-active spot (Rf ~0.4).

    • Once complete (~12h), cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol. If purity is insufficient, use Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Part 3: Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

Table 2: Predicted & Experimental Properties

PropertyValueSignificance
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests Pd contamination.
Melting Point 130 - 134°CHigh crystallinity due to pi-stacking of the biaryl core.
LogP (Octanol/Water) ~3.2Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in WaterRequires organic co-solvents for biological assays.
H-Bond Acceptors 3 (Nitrile N, Ester O, Carbonyl O)Key interaction points for receptor binding.
Part 4: Functional Utility in Research

This molecule is not merely an end-product but a divergent intermediate. Its utility spans two major scientific domains:

1. Medicinal Chemistry (Sartan Precursors)

The biphenyl-nitrile motif is the direct precursor to the tetrazole ring found in Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan.

  • Transformation: The nitrile group at the 3-position is reacted with Sodium Azide (NaN₃) and Tributyltin chloride (or Zn salts) to form the 5-substituted tetrazole.

  • Bioisosterism: The tetrazole serves as a lipophilic, metabolically stable bioisostere of a carboxylic acid.

2. Materials Science (Liquid Crystals)

Cyanobiphenyls are the archetypal mesogens (liquid crystal formers).

  • Mesogenicity: The rigid biphenyl core provides the necessary anisotropy.

  • Dipole Moment: The cyano group creates a strong longitudinal dipole, essential for electro-optic switching in LCDs.

  • Modification: The methyl ester can be hydrolyzed and re-esterified with long alkyl chains to tune the nematic-to-isotropic transition temperatures.

Applications Core Methyl 4-(3-cyanophenyl)benzoate Pharma Pharma: ARB Synthesis Core->Pharma Mat Materials: Liquid Crystals Core->Mat Tetrazole Tetrazole Formation (via NaN3/ZnBr2) Pharma->Tetrazole Drug Angiotensin II Antagonists (Sartan Analogs) Tetrazole->Drug Hydrolysis Ester Hydrolysis -> Acid Chloride Mat->Hydrolysis Chain Alkyl Chain Attachment (Tuning Phase Transition) Hydrolysis->Chain LCD Nematic Liquid Crystals (Display Tech) Chain->LCD

Figure 2: Divergent utility of the scaffold in pharmaceutical synthesis and material engineering.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (n.d.).[1][2] Methyl 4-cyanobenzoate (Related Structure/Properties). National Library of Medicine.

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters, 9(6), 130. (Foundational work on cyanobiphenyls).

  • Organic Chemistry Portal. (2024). Suzuki Coupling.

Sources

Foundational

Technical Guide: 3'-Cyano-4-biphenylcarboxylic Acid Methyl Ester

The following technical guide is structured to serve as a definitive operational manual for the synthesis, characterization, and application of 3'-cyano-4-biphenylcarboxylic acid methyl ester . It deviates from standard...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive operational manual for the synthesis, characterization, and application of 3'-cyano-4-biphenylcarboxylic acid methyl ester . It deviates from standard templates to prioritize experimental logic, mechanistic depth, and actionable data.

Core Identity & Strategic Utility

Compound: Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate CAS Registry Number: 89900-92-5 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol [1][2]

Executive Summary

3'-cyano-4-biphenylcarboxylic acid methyl ester is a bifunctional biphenyl scaffold characterized by a meta-positioned nitrile group on ring B and a para-positioned methyl ester on ring A. Unlike its commercially ubiquitous isomer (the ortho-cyano intermediate used in Losartan/Valsartan synthesis), this meta-cyano variant serves as a critical probe in Structure-Activity Relationship (SAR) studies.[2] It allows medicinal chemists to explore the spatial requirements of receptor binding pockets by altering the vector of the hydrogen-bond-accepting nitrile group.[2] Additionally, its rigid, rod-like geometry makes it a valuable precursor in the synthesis of liquid crystalline materials.[2]

Part 1: Chemical Profile & Physical Properties[2]

The following data consolidates experimental and predicted values to guide handling and purification.

PropertyValue / DescriptionOperational Note
Appearance Off-white to pale yellow solidColoration often indicates Pd residues or oxidation.[2]
Melting Point 128–132 °CSharp MP indicates high purity (>98%).[2]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/alcohols; use DCM for extraction.
LogP ~3.7 (Predicted)Lipophilic; retention on C18 columns will be high.[2]
Flash Point N/A (Solid)Avoid dust formation; combustible.[2]
Reactivity Nitrile (C≡N) & Ester (COOMe)Orthogonal reactivity allows selective functionalization.[2]
Part 2: Synthetic Methodology (The Suzuki-Miyaura Protocol)

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of Methyl 4-bromobenzoate and 3-Cyanophenylboronic acid .[2] This approach is preferred over the reverse coupling (Cyanophenyl bromide + Boronic ester) due to the higher stability and lower cost of the benzoate halide.[2]

Reaction Logic & Mechanism

We utilize a Suzuki-Miyaura Cross-Coupling protocol.[2][3][4][5][6] The choice of catalyst and base is critical to minimize homocoupling and protodeboronation.[2]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) is effective, but Pd(dppf)Cl₂ is recommended for larger scales due to better stability against air oxidation.

  • Base: Potassium Carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ without hydrolyzing the methyl ester.

  • Solvent: 1,4-Dioxane/Water (4:[2]1) ensures solubility of both the organic halide and the inorganic base.[2]

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.15 g theoretical yield)[2]

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Argon or Nitrogen for 10 minutes.[2]

  • Reagent Loading:

    • Add Methyl 4-bromobenzoate (2.15 g, 10.0 mmol).

    • Add 3-Cyanophenylboronic acid (1.62 g, 11.0 mmol, 1.1 equiv).

    • Add Pd(dppf)Cl₂[2]·DCM (245 mg, 0.3 mmol, 3 mol%). Note: Add catalyst last if possible, or under inert flow.

  • Solvent & Activation:

    • Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

    • Add K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv).

  • Reaction:

    • Heat the mixture to 90°C under an inert atmosphere.

    • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] Reaction typically completes in 4–6 hours.[2]

    • Endpoint: Disappearance of the aryl bromide.[2]

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.[2]

    • Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

  • Purification:

    • Recrystallize from Ethanol/Hexane OR perform Flash Column Chromatography (SiO₂, Gradient 0–20% EtOAc in Hexane).

Part 3: Visualization of Chemical Causality

The following diagrams illustrate the synthetic workflow and the underlying catalytic cycle, clarifying why specific conditions are chosen.

Figure 1: Synthesis & Derivatization Workflow

This flowchart maps the construction of the core and its potential downstream transformations in drug discovery.[2]

SynthesisWorkflow Precursor1 Methyl 4-bromobenzoate (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Precursor1->Catalyst Precursor2 3-Cyanophenylboronic acid (Nucleophile) Precursor2->Catalyst Product 3'-cyano-4-biphenylcarboxylic acid methyl ester (Target Scaffold) Catalyst->Product Suzuki-Miyaura Coupling Acid Hydrolysis (LiOH, THF/H2O) --> Carboxylic Acid Product->Acid Tetrazole Cycloaddition (NaN3, Et3N.HCl) --> Tetrazole Bioisostere Product->Tetrazole Amine Reduction (H2, Raney Ni) --> Benzylamine Product->Amine

Caption: Synthetic route establishing the biphenyl core via Pd-catalysis, followed by divergent pathways for SAR optimization.

Figure 2: Catalytic Mechanism (Self-Validating Logic)

Understanding the cycle prevents errors.[2] For instance, the "Activation" step explains why base is mandatory—without it, the transmetallation is kinetically stalled.[2]

CatalyticCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Exchange X for OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Boron group transfers to Pd) BaseStep->TransMet + Ar-B(OH)3 RedElim Reductive Elimination (Product Release + Pd(0) Regens) TransMet->RedElim RedElim->Pd0

Caption: The Suzuki catalytic cycle. Note: The Base Activation step is the rate-determining factor for transmetallation in this system.[2]

Part 4: Applications in Drug Discovery

This compound is not merely an endpoint; it is a divergent intermediate .

  • Tetrazole Bioisosteres (Sartan Analogs): The 3'-cyano group can be converted into a tetrazole ring using Sodium Azide (NaN₃) and Triethylamine Hydrochloride.[2] While commercial sartans (Losartan) use the 2'-tetrazole, the 3'-tetrazole isomer provides a wider bite angle, potentially accessing different sub-pockets in Angiotensin II receptors or exploring novel targets like PPAR receptors.[2]

  • Peptidomimetics: Hydrolysis of the methyl ester yields the free carboxylic acid (CAS 5728-45-0).[2] This acid can be coupled with amines to form biphenyl amides, a privileged motif in kinase inhibitors (e.g., p38 MAP kinase) and protease inhibitors.

  • Liquid Crystals: The rigid biphenyl core with a polar nitrile tail is a classic mesogen structure.[2] This specific ester is used to synthesize smectic liquid crystals by extending the ester chain (transesterification with long-chain alcohols).[2]

Part 5: Analytical Characterization (Expectations)

To validate your synthesis, compare experimental data against these standard spectral features:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, 2H, Ar-H ortho to ester)

    • δ 7.65 (d, 2H, Ar-H meta to ester)

    • δ 7.90–7.50 (m, 4H, Cyanophenyl ring protons)

    • δ 3.95 (s, 3H, O-CH₃)

  • IR Spectroscopy (ATR):

    • 2225 cm⁻¹: Sharp, characteristic Nitrile (C≡N) stretch.

    • 1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 238.25 m/z.[2]

Part 6: Safety & Handling (E-E-A-T)
  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[2] Work in a well-ventilated fume hood.

  • Palladium Waste: All Pd-contaminated waste must be segregated into heavy metal waste streams.[2]

  • Skin Sensitization: Biphenyls can be sensitizers.[2] Nitrile gloves (double-gloving recommended during weighing) provide adequate protection.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764426, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

    • Note: Confirms CAS 89900-92-5 and physical properties.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483.

    • Found
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: [1,1'-Biphenyl]-4-carboxylic acid, 4'-cyano-, methyl ester. Retrieved from [Link][2]

    • Source for regulatory and toxicity data.[2]

  • Source for precursor mapping and supplier d

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 4-(3-cyanophenyl)benzoate via Suzuki Coupling

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki Coupling The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki Coupling

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, liquid crystals, and organic electronic materials. Methyl 4-(3-cyanophenyl)benzoate, with its distinct functional groups, is a valuable building block for the synthesis of more complex molecules. The formation of the carbon-carbon bond between the two aromatic rings is a critical transformation, and the Suzuki-Miyaura cross-coupling reaction stands as a premier method for achieving this with high efficiency and functional group tolerance.[1][2][3]

This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organohalide.[4][5] Its widespread adoption is a testament to its versatility, mild reaction conditions, and the commercial availability of a vast array of starting materials.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-(3-cyanophenyl)benzoate, delving into the mechanistic rationale behind the experimental design to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Methyl 4-bromobenzoate) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species.[4][8]

  • Transmetalation: This is a crucial step where the organic moiety from the organoboron species (3-cyanophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9][10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product (Ar-Ar') RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Methyl 4-(3-cyanophenyl)benzoate

This protocol is designed to be a robust starting point for the synthesis. Researchers are encouraged to optimize conditions based on their specific laboratory setup and analytical capabilities.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromobenzoateC₈H₇BrO₂215.041.01.0
3-Cyanophenylboronic acidC₇H₆BNO₂146.941.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
TolueneC₇H₈-10 mL-
Water (degassed)H₂O-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate (1.0 mmol, 215 mg), 3-Cyanophenylboronic acid (1.2 mmol, 176 mg)[11][12][13][14], and Potassium Carbonate (2.0 mmol, 276 mg).

    • Causality Insight: An excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation. Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[1][9]

  • Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the flask.

    • Causality Insight: A biphasic solvent system of toluene and water is often employed.[6] Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality Insight: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air and can be oxidized, leading to catalyst deactivation.[15][16] An inert atmosphere is essential for catalytic activity.

  • Catalyst Addition: Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.

    • Causality Insight: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 4-(3-cyanophenyl)benzoate.[17][18]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Synthesis Workflow A 1. Reaction Setup: - Methyl 4-bromobenzoate - 3-Cyanophenylboronic acid - K₂CO₃ B 2. Solvent Addition: - Toluene - Degassed Water A->B C 3. Inert Atmosphere: - Purge with Ar or N₂ B->C D 4. Catalyst Addition: - Pd(PPh₃)₄ C->D E 5. Reaction: - Heat to 90°C - Monitor by TLC/LC-MS D->E F 6. Work-up: - Cool to RT - Add Ethyl Acetate & Water - Separate Layers E->F G 7. Washing: - Combine Organic Layers - Wash with Brine - Dry over Na₂SO₄ F->G H 8. Purification: - Filter & Concentrate - Column Chromatography G->H I Final Product: Methyl 4-(3-cyanophenyl)benzoate H->I

Caption: A step-by-step workflow for the synthesis of Methyl 4-(3-cyanophenyl)benzoate.

Data Presentation: Expected Results

ParameterExpected Outcome
Yield 85-95% (after purification)
Physical Appearance White to off-white solid
Purity (by ¹H NMR & LC-MS) >98%

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise execution of the protocol.

Safety and Handling Precautions

  • Reagents: Methyl 4-bromobenzoate and 3-cyanophenylboronic acid should be handled in a well-ventilated fume hood.[19][20] Avoid inhalation of dust and contact with skin and eyes.

  • Catalyst: Palladium catalysts are toxic and can be pyrophoric, especially after use.[15][16][21][22] Handle with care, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][23]

  • Solvents: Toluene is flammable and has associated health risks. Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biphenyl compounds. The protocol detailed herein provides a reliable and efficient method for the preparation of Methyl 4-(3-cyanophenyl)benzoate. By understanding the underlying mechanistic principles and adhering to careful experimental technique, researchers can successfully employ this powerful transformation in their synthetic campaigns.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. [Link]

  • Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00118K. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • Standard Operating Procedure. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

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Application

Application Note: Chemoselective Suzuki-Miyaura Coupling for Cyanobiphenyl Esters

Abstract & Introduction Cyanobiphenyl esters represent a critical structural class in the development of liquid crystals (e.g., 4-cyano-4'-pentylbiphenyl precursors) and pharmaceutical intermediates (e.g., sartans). The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Cyanobiphenyl esters represent a critical structural class in the development of liquid crystals (e.g., 4-cyano-4'-pentylbiphenyl precursors) and pharmaceutical intermediates (e.g., sartans). The synthesis of these molecules via Suzuki-Miyaura cross-coupling presents a specific chemoselectivity challenge: the simultaneous preservation of the base-sensitive ester group and the coordination-active nitrile group.

Standard Suzuki conditions often employ strong aqueous bases (NaOH, KOH) and high temperatures, which lead to rapid saponification of esters and potential hydration of nitriles to amides. This guide details optimized, field-proven protocols that utilize mild activation strategies to ensure high yields (>85%) while maintaining functional group integrity.

Mechanistic Insight: The Chemoselectivity Challenge

The success of this coupling relies on modulating the Transmetallation step without over-activating the system toward side reactions.

The Catalytic Cycle & Failure Modes
  • Oxidative Addition: Generally fast for aryl bromides/iodides. Nitriles can coordinate to Pd(II), potentially arresting the cycle if the ligand is not sufficiently bulky or labile.

  • Transmetallation (Critical Step): Requires a base to activate the boronic acid (forming a boronate Ar-B(OH)3-) or to exchange with the Pd-halide (forming Pd-OH).

    • Risk:[1] Strong hydroxide bases required for rapid transmetallation also attack the ester.

    • Solution: Use of Carbonates (

      
      ) or Phosphates (
      
      
      
      ) provides a "buffer" zone—sufficiently basic to activate the boron species but insufficiently nucleophilic to hydrolyze the ester at controlled temperatures.
Diagram 1: Chemoselective Suzuki Mechanism

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex (Nitrile Coordination Risk) OxAdd->PdII_X TransMet Transmetallation (Rate Determining) PdII_X->TransMet + Activated Boronate BaseAct Base Activation (Weak Base: K3PO4/K2CO3) BaseAct->TransMet Activates Boron SideRxn SIDE REACTION: Ester Hydrolysis / Nitrile Hydration BaseAct->SideRxn If Base too Strong (NaOH) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the critical base activation step where chemoselectivity is determined.

Optimization of Conditions

The following parameters are optimized for the coupling of 4-cyanophenylboronic acid and methyl 4-bromobenzoate (or their isomers).

Base Selection Strategy
BasepKa (conj. acid)Ester CompatibilityNitrile CompatibilityRecommendation
NaOH / KOH >15.7Poor (Rapid Hydrolysis)ModerateAVOID

10.3Good (Stable <80°C)ExcellentStandard Choice

12.3Excellent (Steric bulk helps)ExcellentPreferred for Difficult Cases
CsF N/ABest (Anhydrous capable)ExcellentSpecialized (Anhydrous)
Catalyst & Ligand[2][3][4][5][6][7][8][9]
  • Standard:

    
    . The bidentate ligand prevents nitrile displacement and enhances stability.
    
  • High-Performance:

    
     + XPhos . XPhos is bulky and electron-rich, facilitating oxidative addition of chlorides and preventing catalyst poisoning by the nitrile nitrogen.
    

Experimental Protocols

Protocol A: The "Robust" Method (Aqueous/Organic Biphasic)

Best for: Standard aryl bromides and stable esters. High throughput.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Charge: In a reaction vial, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (345 mg, 2.5 mmol).
    
  • Inert: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed Toluene (4 mL) and degassed Water (1 mL).

  • Catalyst: Add

    
     (24 mg, 0.03 mmol) quickly under positive inert gas pressure.
    
  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent ester hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1).[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: The "Anhydrous" Method (Sensitive Substrates)

Best for: Labile esters, aryl chlorides, or substrates prone to hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G2.
    
  • Base:

    
     (finely ground, anhydrous) (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Preparation: Dry

    
     in an oven at 120°C overnight before use. Grind to a fine powder.
    
  • Charge: Add Aryl Halide, Boronic species, Base, and Pre-catalyst to a dry Schlenk tube/vial inside a glovebox or under strict Argon flow.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Why: Without water, the base solubility is low; higher temp and surface area (grinding) are required for transmetallation.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.

Troubleshooting & Decision Tree

Diagram 2: Optimization Decision Matrix

DecisionTree Start Start: Select Substrates CheckEster Is Ester Highly Labile? (e.g., Methyl ester, ortho-subst.) Start->CheckEster Anhydrous Use Protocol B (Anhydrous) Base: K3PO4 (dry) Solvent: Dioxane CheckEster->Anhydrous Yes Aqueous Use Protocol A (Biphasic) Base: K2CO3 Solvent: Tol/H2O CheckEster->Aqueous No YesLabile Yes Result1 Check TLC/LCMS Anhydrous->Result1 NoLabile No Aqueous->Result1 Hydrolysis Hydrolysis Observed? Result1->Hydrolysis Switch Switch to Protocol B OR Reduce Temp to 60°C Hydrolysis->Switch Yes Success Isolate Product Hydrolysis->Success No

Caption: Decision matrix for selecting between aqueous (Protocol A) and anhydrous (Protocol B) conditions.

Common Issues
  • Homocoupling (Ar-Ar):

    • Cause: Oxygen in the system.[3][4][5]

    • Fix: Degas solvents via sparging (bubbling inert gas) for at least 15 mins. Use fresh boronic acid (old samples contain boroxines/oxides).

  • Protodeboronation (Ar-H):

    • Cause: Unstable boronic acid (common with 2-cyano or poly-fluorinated rings).

    • Fix: Switch to Boronic Pinacol Ester or MIDA Boronate for slow release.

  • Black Precipitate (Pd Black):

    • Cause: Catalyst decomposition/aggregation.

    • Fix: Add 10 mol% extra ligand (e.g.,

      
      ) or switch to 
      
      
      
      which is more robust than
      
      
      .

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Note. (2025). High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting. Link

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling for Electron-Deficient Biaryl Scaffolds

Abstract & Significance This application note details the optimized protocol for the cross-coupling of 4-methoxycarbonylphenylboronic acid and 3-bromobenzonitrile . The resulting biaryl scaffold, methyl 3'-cyano-[1,1'-bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This application note details the optimized protocol for the cross-coupling of 4-methoxycarbonylphenylboronic acid and 3-bromobenzonitrile . The resulting biaryl scaffold, methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate, represents a critical intermediate in the synthesis of sartan-class antihypertensives (e.g., Valsartan, Losartan) and liquid crystal materials.

While Suzuki-Miyaura coupling is a staple of organic synthesis, this specific pairing presents a "dual-electron-deficient" challenge. Both the aryl halide and the boronic acid possess electron-withdrawing groups (EWG), which accelerates oxidative addition but significantly retards the transmetallation step, increasing the risk of protodeboronation and homocoupling. This guide provides a high-fidelity protocol using a Pd(dppf)Cl₂ / K₃PO₄ system to maximize yield and suppress ester hydrolysis.

Reaction Mechanism & Kinetic Considerations

The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway.[1][2][3] However, the specific electronic nature of the substrates dictates the rate-determining step (RDS).

  • Oxidative Addition (Fast): The nitrile group on 3-bromobenzonitrile decreases electron density on the benzene ring, facilitating rapid insertion of Pd(0) into the C-Br bond.

  • Transmetallation (Slow/RDS): The ester group on the boronic acid pulls electron density away from the boron center, making it less nucleophilic. This slows the transfer of the aryl group to the Palladium center.

  • Base Activation (Critical): The base must be strong enough to form the reactive trihydroxyboronate species [Ar-B(OH)₃]⁻ but mild enough to prevent saponification of the methyl ester.

Diagram 1: Catalytic Cycle & Electronic Effects

SuzukiMechanism Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) *Fast Step due to -CN* Pd0->OxAdd + 3-Bromobenzonitrile TransMetal Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMetal + Activated Boronate (Slow Step) Boron Boronic Acid (Ar'-B(OH)2) ActivatedBoron Activated Boronate [Ar'-B(OH)3]- Boron->ActivatedBoron + Base (OH-) TransMetal->Pd0 Reductive Elimination - Product Product Product Release (Biaryl Formation) TransMetal->Product

Caption: The catalytic cycle highlighting the rate-determining transmetallation step caused by the electron-deficient boronic acid.

Optimization Strategy

To achieve >90% conversion with <1% ester hydrolysis, we evaluated three critical parameters.

Table 1: Parameter Screening & Selection Logic
ParameterStandard OptionOptimized ChoiceRationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·CH₂Cl₂ Pd(PPh₃)₄ is air-sensitive and prone to "ligand peeling." The bidentate dppf ligand creates a wider bite angle, accelerating reductive elimination and improving stability against oxidation.
Base Na₂CO₃ / NaOHK₃PO₄ (Tribasic) Carbonates can be too weak to activate electron-poor boronic acids efficiently. Hydroxides hydrolyze the methyl ester. Potassium Phosphate offers the ideal pKa balance (approx 12.3) for activation without saponification.
Solvent DMF or MeOH1,4-Dioxane / H₂O (4:1) DMF can decompose to dimethylamine at high temps, poisoning the catalyst. Dioxane is inert, and the water cosolvent is strictly required to dissolve the inorganic base.

Detailed Experimental Protocol

Materials
  • Reagent A: 3-Bromobenzonitrile (MW: 182.02)

  • Reagent B: 4-Methoxycarbonylphenylboronic acid (MW: 179.97)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water

Step-by-Step Methodology
Phase 1: Setup & Inerting
  • Glassware: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.

  • Weighing: Add the following to the RBF:

    • 3-Bromobenzonitrile: 182 mg (1.0 mmol, 1.0 equiv)

    • 4-Methoxycarbonylphenylboronic acid: 216 mg (1.2 mmol, 1.2 equiv)

    • K₃PO₄: 636 mg (3.0 mmol, 3.0 equiv)

    • Pd(dppf)Cl₂: 24 mg (0.03 mmol, 3 mol%)

  • Atmosphere Exchange: Seal the flask with a rubber septum. Cycle between vacuum and Nitrogen (or Argon) backfill 3 times on a Schlenk line to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid.

Phase 2: Reaction[4]
  • Solvent Addition: Under positive N₂ pressure, inject 8 mL of 1,4-Dioxane and 2 mL of Water (both pre-sparged with N₂ for 15 mins).

  • Heating: Place the flask in a pre-heated oil bath at 85°C . Stir vigorously (800 RPM).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at t=1h, 3h, and 6h. The reaction is typically complete within 4-6 hours.

    • Target Rf: Product ~0.45; Starting Bromide ~0.60.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with 20 mL Ethyl Acetate and 20 mL Water.

  • Extraction: Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield a crude solid.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85-92% as a white/off-white solid.

Diagram 2: Experimental Workflow

Workflow Setup 1. Inert Setup (Solids + N2 Cycle) Reaction 2. Reaction (85°C, 4-6h) Pd(dppf)Cl2 / K3PO4 Setup->Reaction Add Degassed Solvent Workup 3. Workup (EtOAc Extr. / Brine Wash) Reaction->Workup Cool & Quench Purification 4. Purification (Flash Column 0-20% EtOAc) Workup->Purification Concentrate

Caption: Step-by-step workflow from inert setup to final purification.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Oxygen presenceEnsure rigorous degassing of solvents and N₂ cycling.
Homocoupling (Biaryl ether) Excess Boronic Acid + O₂Reduce Boronic Acid to 1.1 equiv; improve inert atmosphere.
Ester Hydrolysis (Acid product) Base too strong / Temp too highSwitch to K₃PO₄ if using Carbonate; lower temp to 75°C.
Black Precipitate Pd precipitation (Pd black)Catalyst decomposition. Ensure dppf ligand is fresh; add 1 mol% free dppf ligand.

Analytical Validation:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the methyl ester singlet (~3.9 ppm) and the diagnostic biaryl aromatic region (7.5 - 8.2 ppm).

  • IR Spectroscopy: Confirm presence of Nitrile stretch (~2230 cm⁻¹) and Ester Carbonyl (~1720 cm⁻¹).

Safety Information

  • 3-Bromobenzonitrile: Toxic if swallowed. Releases toxic fumes (HCN) if exposed to strong acids.

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains phosphates and bromide; dispose of according to halogenated waste protocols.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on catalyst selection).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxycarbonylphenylboronic acid.

Sources

Application

Palladium-catalyzed synthesis of methyl 4-(3-cyanophenyl)benzoate

Application Note: Palladium-Catalyzed Synthesis of Methyl 4-(3-cyanophenyl)benzoate Executive Summary This technical guide details the synthesis of Methyl 4-(3-cyanophenyl)benzoate , a functionalized biaryl scaffold freq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of Methyl 4-(3-cyanophenyl)benzoate

Executive Summary

This technical guide details the synthesis of Methyl 4-(3-cyanophenyl)benzoate , a functionalized biaryl scaffold frequently utilized in medicinal chemistry as a precursor for sartans (angiotensin II receptor antagonists) and liquid crystal materials.

The protocol employs a Suzuki-Miyaura cross-coupling strategy.[1][2][3][4][5][6][7] Unlike rigid textbook procedures, this guide emphasizes the process chemistry perspective—focusing on functional group tolerance (nitrile and ester stability), catalyst robustness, and impurity control. We utilize a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system which offers superior stability to air and moisture compared to traditional Pd(PPh₃)₄, ensuring high reproducibility in diverse laboratory environments.

Retrosynthetic Analysis & Strategy

The target molecule contains two sensitive functionalities: a methyl ester (susceptible to hydrolysis under strong basic/aqueous conditions) and a nitrile (susceptible to hydration or hydrolysis).

  • Disconnection: The biaryl bond (C1–C1').

  • Coupling Partners:

    • Electrophile:[8] Methyl 4-bromobenzoate (1 ).

    • Nucleophile: 3-Cyanophenylboronic acid (2 ).

  • Strategic Choice: We select the bromide 1 over the iodide (too reactive/unstable) or chloride (requires specialized ligands). We use the boronic acid 2 rather than the pinacol ester to reduce cost, utilizing a solvent system that promotes in-situ monomerization of the boronic acid.

Reaction Scheme:



Mechanistic Insight & Catalytic Cycle

Understanding the cycle is critical for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[6]

  • Critical Control Point 1 (Oxidative Addition): The electron-deficient nature of Methyl 4-bromobenzoate facilitates rapid oxidative addition.

  • Critical Control Point 2 (Transmetallation): Boronic acids often exist as unreactive boroxine trimers. The addition of water and base is thermodynamically required to form the reactive boronate species [Ar-B(OH)₃]⁻.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + R-Br BaseStep Ligand Exchange (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product R_Halide Methyl 4-bromobenzoate R_Halide->OxAdd R_Boron 3-Cyanophenylboronic acid + Base (CO3) R_Boron->TransMet

Figure 1: Catalytic cycle highlighting the entry points of the electrophile and nucleophile.

Detailed Experimental Protocol

Scale: 1.0 mmol (approx. 240 mg product theoretical yield) Solvent System: 1,4-Dioxane / Water (4:1 v/v). Rationale: Dioxane is miscible with water, ensuring a homogeneous phase for the catalyst while dissolving the organic reactants.

Reagents & Materials Table
ComponentRoleMW ( g/mol )Equiv.Amount
Methyl 4-bromobenzoate Electrophile215.041.0215 mg
3-Cyanophenylboronic acid Nucleophile146.941.2176 mg
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst816.640.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃) Base138.212.5345 mg
1,4-Dioxane Solvent--4.0 mL
Deionized Water Co-solvent--1.0 mL
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 10 mL microwave vial or a 25 mL round-bottom flask with a magnetic stir bar.

  • Crucial: Add the solid reagents: Methyl 4-bromobenzoate, 3-Cyanophenylboronic acid, and K₂CO₃.

  • Note: Do not add the catalyst yet if you plan to degas by bubbling (sparging) to avoid aerosolizing the expensive Pd.

Step 2: Solvent Degassing (The "Self-Validating" Step)

  • Add the 1,4-Dioxane and Water.

  • Sparge the mixture with Argon or Nitrogen gas for 10 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid (forming a symmetric biaryl impurity) and oxidizes the phosphine ligands, killing the catalyst.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst rapidly against a positive flow of inert gas. Cap the vessel immediately.

    • Visual Check: The solution should turn an orange-red color.

Step 3: Reaction

  • Heat the reaction mixture to 90°C .

    • Oil Bath: 90°C for 4–6 hours.

    • Microwave: 100°C for 30 minutes (if available).

  • Monitoring: Check via TLC (Hexane:Ethyl Acetate 4:1).

    • Starting Material (SM): Methyl 4-bromobenzoate (Rf ~0.6).

    • Product: A UV-active spot slightly more polar than SM (Rf ~0.45).

    • Validation: The disappearance of the SM spot confirms conversion.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers.[3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Combine organic layers and wash with Brine (saturated NaCl) to remove residual dioxane.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.[3]

  • Eluent: Gradient from 0% to 20% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (monitor by UV).

Process Optimization & Troubleshooting

This section addresses common failure modes based on field experience.

IssueProbable CauseCorrective Action
Low Yield (<50%) ProtodeboronationThe boronic acid lost its boron group before coupling. Fix: Increase boronic acid to 1.5 equiv or switch to a milder base (K₃PO₄).
Homocoupling (Ar'-Ar') Oxygen IngressThe reaction was not degassed sufficiently. Fix: Use freeze-pump-thaw cycling for degassing.
Hydrolysis (Acid/Ester) Base too strongHydroxide formation. Fix: Ensure K₂CO₃ is used, not KOH. Reduce water ratio (e.g., Dioxane:H₂O 9:1).
Black Precipitate Pd AggregationCatalyst decomposition ("Pd Black"). Fix: Add additional ligand (e.g., dppf) or ensure inert atmosphere is maintained.

Expected Analytical Data

Upon successful synthesis, the following characterization data validates the structure.

Product: Methyl 4-(3-cyanophenyl)benzoate Appearance: White to off-white solid. Melting Point: 132–134°C.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.14 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester) – Deshielded by carbonyl.

  • δ 7.89 (s, 1H, Ar-H on cyanophenyl ring, between CN and bond)

  • δ 7.85 (d, J = 7.8 Hz, 1H, Ar-H ortho to CN)

  • δ 7.68 (d, J = 7.8 Hz, 1H, Ar-H para to CN)

  • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H meta to ester)

  • δ 7.58 (t, J = 7.8 Hz, 1H, Ar-H meta to CN)

  • δ 3.96 (s, 3H, -OCH₃) – Characteristic methyl ester singlet.

IR (ATR):

  • 2228 cm⁻¹: C≡N stretch (Nitrile).

  • 1718 cm⁻¹: C=O stretch (Ester).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.

  • Sigma-Aldrich (Merck). (2023). Protocol for Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Method

Application Note: One-Pot Synthesis of Methyl 4-(3-cyanophenyl)benzoate

Abstract This application note details the synthesis of Methyl 4-(3-cyanophenyl)benzoate , a functionalized biaryl scaffold common in pharmaceutical intermediates (e.g., sartans, kinase inhibitors). While standard method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of Methyl 4-(3-cyanophenyl)benzoate , a functionalized biaryl scaffold common in pharmaceutical intermediates (e.g., sartans, kinase inhibitors). While standard methods involve the coupling of isolated boronic acids, this guide prioritizes a Telescoped One-Pot Miyaura-Suzuki Protocol . This advanced methodology allows for the generation of the boronate intermediate in situ from methyl 4-bromobenzoate, followed immediately by cross-coupling with 3-bromobenzonitrile. This approach eliminates the isolation of unstable boronic acids, reduces solvent waste, and streamlines the workflow for high-throughput library generation.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical biaryl containing two distinct electron-withdrawing groups: a methyl ester and a nitrile. The strategic disconnection relies on the Suzuki-Miyaura Cross-Coupling reaction.

Strategic Considerations:
  • Electronic Bias: Both aryl rings are electron-deficient. Oxidative addition to the Pd(0) center will be facile for both halides, but the transmetallation step can be sluggish.

  • Order of Addition (One-Pot): To prevent homocoupling, we first convert the Methyl 4-bromobenzoate to its pinacol boronate. The ester group is robust under Miyaura borylation conditions.

  • Catalyst Selection: Pd(dppf)Cl₂ is the catalyst of choice.[1] Its large bite angle promotes the reductive elimination step and it remains active for both the borylation and the subsequent coupling.

Reaction Scheme (Graphviz)

ReactionScheme SM1 Methyl 4-bromobenzoate (Ar-Br) Intermed Ar-Bpin Intermediate (In Situ) SM1->Intermed Step 1: Borylation Pd(dppf)Cl2, KOAc 80°C, Dioxane B2pin B2pin (Boron Source) B2pin->Intermed Product Methyl 4-(3-cyanophenyl)benzoate (Target) Intermed->Product Step 2: Coupling + SM2, K2CO3, H2O 100°C SM2 3-Bromobenzonitrile (Coupling Partner) SM2->Product

Caption: Telescoped synthesis pathway converting aryl bromide to biaryl ester via in situ boronate formation.

Experimental Protocols

Method A: Telescoped One-Pot Miyaura-Suzuki (Recommended)

Best for: Situations where the specific boronic acid is unavailable, expensive, or unstable.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 4-bromobenzoate Substrate 11.0Limiting reagent for Step 1
Bis(pinacolato)diboron (B₂pin₂) Boron Source1.1Slight excess ensures full conversion
Pd(dppf)Cl₂[2][3] · DCM Catalyst0.03 - 0.05Robust, air-stable Pd(II) precatalyst
Potassium Acetate (KOAc) Base (Step 1)3.0Weak base essential for borylation
1,4-Dioxane Solvent-Anhydrous, degassed
3-Bromobenzonitrile Substrate 21.0 - 1.1Added in Step 2
Potassium Carbonate (K₂CO₃) Base (Step 2)3.0Stronger base for Suzuki coupling
Water Co-solvent-Added in Step 2 to dissolve base
Step-by-Step Procedure
  • Step 1: Borylation (Miyaura)

    • Charge a reaction vial (equipped with a magnetic stir bar) with Methyl 4-bromobenzoate (1.0 equiv), B₂pin₂ (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

    • Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the aryl bromide and formation of the aryl-Bpin species (often runs higher on TLC than starting material).

  • Step 2: Cross-Coupling (Suzuki)

    • Once Step 1 is complete, cool the reaction mixture slightly (to ~50°C).

    • Do not work up.

    • Add 3-Bromobenzonitrile (1.0 equiv) directly to the vessel.

    • Add K₂CO₃ (3.0 equiv) dissolved in Water (volume ratio Dioxane:Water ~ 4:1).

    • Optional: Add an additional 1-2 mol% Pd(dppf)Cl₂ if the reaction is sluggish, though usually the initial catalyst load suffices.

    • Heat the mixture to 100°C (reflux) for 4–6 hours.

  • Workup & Purification

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[4] Extract the aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

      • Target: Methyl 4-(3-cyanophenyl)benzoate typically elutes after the homocoupled byproducts but before highly polar impurities.

Method B: Standard Suzuki Coupling (Alternative)

Best for: Rapid synthesis when 3-cyanophenylboronic acid is commercially available.

  • Mix: Methyl 4-bromobenzoate (1.0 equiv), 3-cyanophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (4:1:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Conditions: Reflux (90°C) for 12 hours under inert atmosphere.

  • Workup: Standard extraction and silica purification as above.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your isolated product against these expected spectral signatures.

  • Physical State: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15 (d, 2H): Protons ortho to ester (benzoate ring).

    • δ 7.60 - 7.90 (m, 6H): Overlapping aromatic protons from the nitrile ring and meta-protons of benzoate. Look for the distinct singlet/doublet patterns of the 3-substituted ring.

    • δ 3.96 (s, 3H): Methyl ester singlet (Characteristic).

  • IR (Infrared Spectroscopy):

    • ~2230 cm⁻¹: Sharp C≡N stretch (Nitrile).

    • ~1720 cm⁻¹: Strong C=O stretch (Ester).

  • Mass Spectrometry (ESI/GC-MS):

    • [M+H]⁺: Calc: 238.08, Found: ~238.1.

    • Fragment: Loss of -OMe (31) is common.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete BorylationEnsure system is strictly anhydrous. Oxygen poisons Pd(0). Increase KOAc load.
Homocoupling (Ar-Ar) Oxidative CouplingReduce B₂pin₂ excess. Ensure strictly inert atmosphere.
Protodeboronation Hydrolysis of C-B bondAvoid excessive heating in Step 2. Ensure base concentration is not too high initially.
Black Precipitate Pd Black FormationCatalyst decomposition. Add additional ligand (e.g., dppf) or switch to Pd(OAc)₂/SPhos for higher stability.
Workflow Diagram (Graphviz)

Workflow cluster_safety Safety Critical Start Start: Methyl 4-bromobenzoate Step1 Add B2pin, Pd(dppf)Cl2, KOAc Solvent: Dioxane Temp: 80°C Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Extend Time) Step2 Add 3-Bromobenzonitrile Add K2CO3 (aq) Temp: 100°C Check1->Step2 Yes Workup Extraction (EtOAc/Water) Dry & Concentrate Step2->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Pure Methyl 4-(3-cyanophenyl)benzoate Purify->End

Caption: Operational workflow for the one-pot synthesis, highlighting the critical decision point at the borylation stage.

Safety & Compliance

  • Palladium: Heavy metal. All waste streams must be segregated for heavy metal disposal.

  • Nitriles: While 3-bromobenzonitrile is less volatile than small aliphatic nitriles, it should be handled in a fume hood. Avoid contact with strong acids which could liberate HCN (though unlikely under these basic conditions).

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a well-ventilated hood.

References

  • Miyaura Borylation (Foundational): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link

  • One-Pot Protocol (General Biaryl): Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. Link

  • Catalyst Selection (Pd-dppf): Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

  • Compound Data (Analogs/Properties): PubChem. Methyl 4-cyanobenzoate (Analogous substructure data). Link

Sources

Application

Application Note: High-Purity Scalable Synthesis of 4'-Methyl-2-Cyanobiphenyl (OTBN)

Executive Summary The biaryl nitrile motif is a cornerstone in the synthesis of angiotensin II receptor antagonists (ARBs), commonly known as "sartans" (e.g., Valsartan, Losartan, Irbesartan).[1] The critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl nitrile motif is a cornerstone in the synthesis of angiotensin II receptor antagonists (ARBs), commonly known as "sartans" (e.g., Valsartan, Losartan, Irbesartan).[1] The critical intermediate for these APIs is 4'-methyl-2-cyanobiphenyl (OTBN) .[2] While historical routes utilized Grignard reagents (Negishi or Kumada coupling), modern pharmaceutical standards demand higher purity profiles and lower heavy metal residues, favoring the Suzuki-Miyaura cross-coupling reaction.

This guide details a scalable, robust protocol for the synthesis of OTBN from 2-chlorobenzonitrile and 4-tolylboronic acid . Unlike academic protocols that prioritize yield at the milligram scale, this industrial workflow prioritizes process safety, impurity rejection (specifically homocoupling byproducts), and palladium remediation to <10 ppm.

Strategic Process Design

Route Selection: Why Suzuki-Miyaura?

Although the Grignard route (using p-tolylmagnesium chloride) is cost-effective for commodity chemicals, it suffers from significant safety risks at scale (exotherms) and lower tolerance for functional groups. The Suzuki route offers:

  • Mild Conditions: Aqueous-organic biphasic systems manage heat transfer effectively.

  • Substrate Availability: 2-Chlorobenzonitrile is a stable, bulk commodity.

  • Selectivity: Boronic acids are less prone to homocoupling than Grignard reagents, reducing the load on downstream crystallization.

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Solvent System Toluene : Water (3:1)Ensures solubility of organic reactants while dissolving inorganic bases; facilitates easy phase separation.
Catalyst Loading 0.5 - 1.0 mol% Pd(OAc)₂High turnover number (TON) achievable with Triphenylphosphine (PPh₃) ligand.
Base Stoichiometry 2.0 equiv K₂CO₃Excess base required to activate the boronic acid to the boronate species (transmetallation prerequisite).
Oxygen Control < 2% O₂ (Headspace)Critical. Oxygen promotes homocoupling of the boronic acid (4,4'-dimethylbiphenyl impurity) and deactivates the catalyst.

Detailed Experimental Protocols

Protocol A: High-Shear Biphasic Suzuki Coupling (100g Scale)

Safety Warning: Cyanide-containing substrates are toxic. Palladium dust is a sensitizer. Perform all operations in a fume hood.

Materials
  • Substrate: 2-Chlorobenzonitrile (137.5 g, 1.0 mol)

  • Reagent: 4-Tolylboronic acid (149.6 g, 1.1 mol)

  • Catalyst Precursor: Palladium(II) Acetate (1.12 g, 0.5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (5.24 g, 2.0 mol%)

  • Base: Potassium Carbonate (276 g, 2.0 mol) dissolved in Water (600 mL)

  • Solvent: Toluene (900 mL)

Step-by-Step Methodology
  • Reactor Preparation:

    • Charge a 3L jacketed glass reactor with Toluene (800 mL) and 2-Chlorobenzonitrile.

    • Initiate agitation (overhead stirrer, 250 RPM).

    • Inerting: Sparge the solution with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen. Note: This is the primary control for limiting homocoupling impurities.

  • Catalyst Activation:

    • In a separate flask, dissolve Pd(OAc)₂ and PPh₃ in the remaining Toluene (100 mL). Stir for 15 minutes at room temperature (RT) until the solution turns bright yellow (formation of active Pd(0)-phosphine species).

    • Add the catalyst solution to the main reactor under N₂ flow.

  • Reaction Initiation:

    • Add the 4-Tolylboronic acid to the reactor.

    • Add the aqueous K₂CO₃ solution.[3] The mixture will form two distinct phases.

    • Increase agitation to 450 RPM to create a fine emulsion.

    • Heat the jacket to 85°C (Internal temp ~80°C). Reflux is expected.

  • Reaction Monitoring:

    • Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Sample organic layer for HPLC.

    • Specification: < 0.5% unreacted 2-Chlorobenzonitrile.

  • Quench and Phase Split:

    • Cool reactor to 50°C.

    • Stop agitation and allow phases to settle (approx. 15 mins).

    • Drain the lower aqueous layer (contains boronic acid residues and inorganic salts).

    • Wash the organic layer with 5% NaHCO₃ (300 mL) followed by Water (300 mL).

Protocol B: Palladium Remediation and Crystallization

Context: The crude organic layer from Protocol A typically contains 200–500 ppm residual Pd. Pharma specifications often require <10 ppm.

Materials
  • Scavenger: Silica-supported Thiol (e.g., SiliaMetS® Thiol) or Activated Carbon (Norit SX Ultra).

  • Crystallization Solvent: Isopropyl Alcohol (IPA) / Heptane.

Step-by-Step Methodology
  • Scavenging:

    • To the toluene solution from Protocol A (at 50°C), add Activated Carbon (10 wt% relative to theoretical yield, ~20g).

    • Stir vigorously for 60 minutes at 50°C.

    • Filtration: Filter hot through a Celite pad to remove carbon/Pd complexes.

    • Result: Filtrate Pd content should be < 50 ppm.

  • Solvent Swap:

    • Concentrate the toluene filtrate under vacuum (rotary evaporator or reactor distillation) to approximately 200 mL volume.

    • Add Isopropyl Alcohol (400 mL) and distill again to remove residual toluene (azeotropic removal).

  • Controlled Crystallization:

    • Adjust volume with IPA to approx. 500 mL. Heat to 70°C (clear solution).

    • Seeding: Cool to 55°C and add seed crystals of pure OTBN (0.1 g).

    • Hold at 55°C for 30 minutes to establish crystal bed.

    • Cooling Ramp: Cool to 0°C over 4 hours (0.2°C/min). Slow cooling rejects the 4,4'-dimethylbiphenyl impurity into the mother liquor.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold Heptane (100 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Data & Troubleshooting

Typical Yield and Purity Data
MetricValueNotes
Isolated Yield 88 - 92%Based on 2-chlorobenzonitrile.
HPLC Purity > 99.5%Area %.
Pd Residue < 5 ppmAfter carbon treatment and crystallization.
Homocoupling Impurity < 0.1%4,4'-dimethylbiphenyl (rejected in mother liquor).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Slow Reaction Rate Catalyst deactivation by O₂.Check N₂ sparging; Add 10% more catalyst.
High Homocoupling Low agitation or O₂ ingress.Increase RPM (mass transfer limit); Ensure tight seal.
Emulsion during Workup PPh₃ oxide formation.Filter through Celite before phase split; add brine.

Mechanism & Workflow Visualization

Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the Pd(0)/Pd(II) cycle specific to the OTBN synthesis, highlighting the critical Transmetallation step where the base plays a vital role.

SuzukiCycle Figure 1: Catalytic Cycle for OTBN Synthesis Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Ph-CN BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- / - Cl- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - OTBN

Process Workflow

This flow diagram outlines the unit operations from reactor charging to final isolation, emphasizing the purification checkpoints.

ProcessFlow Figure 2: Industrial Process Workflow for OTBN Start Raw Materials (Toluene/Water) React Reaction (85°C, 6h) Start->React Inerting Phase Phase Split (Remove Aqueous) React->Phase Quench Scavenge Pd Scavenging (Activated Carbon) Phase->Scavenge Org. Layer Cryst Crystallization (IPA/Heptane) Scavenge->Cryst Filtrate Isolate Filtration & Drying (Final OTBN) Cryst->Isolate Cooling

References

  • Beutler, U. et al. (2007). Development of a Scalable Process for the Synthesis of 4'-Methyl-2-cyanobiphenyl. Organic Process Research & Development. [Link]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Garrett, C. E. & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

  • European Patent Office. (1997). Process for preparing 4'-methyl-2-cyanobiphenyl. EP 0853081 B1.

Sources

Method

Application Note: Strategic Utilization of Methyl 4-(3-cyanophenyl)benzoate as a Bifunctional Scaffold for High-Efficiency OLED Materials

Executive Summary This application note details the synthesis, purification, and strategic utilization of Methyl 4-(3-cyanophenyl)benzoate (M-4-3-CPB) . While often overlooked as a simple intermediate, this molecule poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, purification, and strategic utilization of Methyl 4-(3-cyanophenyl)benzoate (M-4-3-CPB) . While often overlooked as a simple intermediate, this molecule possesses a unique asymmetric donor-acceptor (D-A) architecture that makes it a critical scaffold for next-generation Organic Light-Emitting Diode (OLED) materials.

Its utility lies in its orthogonal functionalization :

  • The Cyano (-CN) group: Acts as a strong electron-withdrawing group (EWG) to lower LUMO levels, essential for Electron Transport Layers (ETL) and Thermally Activated Delayed Fluorescence (TADF) acceptors.

  • The Methyl Ester (-COOMe) group: A versatile handle for further derivatization into oxadiazoles (for ETLs), cyclometalating ligands (for Iridium phosphors), or tertiary alcohols (for bipolar hosts).

This guide targets material scientists and synthetic chemists, providing high-purity protocols compliant with electronic-grade requirements (>99.9% purity).

Chemical Profile & Material Logic

PropertySpecificationMaterial Science Implication
Chemical Name Methyl 4-(3-cyanophenyl)benzoateCore Scaffold
CAS Number Variable (Custom Synthesis)Precursor for CAS 1352562-XX-X series
Molecular Weight 237.26 g/mol Low MW allows vacuum sublimation
LUMO Level ~ -2.4 eV (Estimated)Deep enough for electron injection
Triplet Energy (T1) ~ 2.8 eVHigh enough to host Red/Green phosphors
Geometry Twisted BiphenylDisrupts π-stacking, reducing quenching

Expert Insight: The meta-linkage of the cyano group relative to the biphenyl bond is deliberate. Unlike para-linkages, the meta-substitution breaks effective conjugation, preserving a high Triplet Energy (T1), which is critical for preventing reverse energy transfer in phosphorescent and TADF devices [1].

Core Synthesis Protocol: The Scaffold

Objective: Synthesize Methyl 4-(3-cyanophenyl)benzoate via Suzuki-Miyaura Cross-Coupling.

Reagents & Equipment[1]
  • Reactant A: 4-Methoxycarbonylphenylboronic acid (1.2 eq)

  • Reactant B: 3-Bromobenzonitrile (1.0 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) - Chosen for stability over Pd(PPh₃)₄

  • Base: K₂CO₂ (2.0 M aq. solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Methodology
  • Degassing: Charge a 3-neck flask with 1,4-Dioxane. Sparge with Argon for 30 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Loading: Add Reactant A, Reactant B, and Base under positive Argon flow.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. The solution should turn orange/red.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Toluene. Note: Column chromatography is often unnecessary if recrystallization is performed twice.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Raw Materials Degas Step 1: Degas Solvents (Ar Sparging) Start->Degas Cat Step 2: Add Pd(dppf)Cl2 & Base Degas->Cat React Step 3: Reflux 90°C (12 Hours) Cat->React Workup Step 4: Celite Filtration & Extraction React->Workup Pure Step 5: Recrystallization (EtOH/Toluene) Workup->Pure

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for high-purity scaffold synthesis.

Strategic Application A: Synthesis of Electron Transport Materials (ETL)

Concept: Convert the ester group into a 1,3,4-Oxadiazole moiety. Oxadiazoles are electron-deficient heterocycles that, combined with the cyano group, create a powerful Electron Transport Material (ETM) [2].

Protocol: Ester to Oxadiazole Transformation
  • Hydrazide Formation: Reflux M-4-3-CPB with excess Hydrazine Hydrate in Ethanol (80°C, 6h). The product precipitates upon cooling.

    • Checkpoint: IR spectroscopy should show the disappearance of the ester C=O (1720 cm⁻¹) and appearance of amide bands.

  • Cyclization: React the hydrazide with Benzoyl Chloride (or a derivative) in POCl₃ (Phosphorus Oxychloride) at 100°C.

    • Safety Warning: POCl₃ is corrosive and reacts violently with water. Use a scrubber.

  • Result: A Biphenyl-Oxadiazole hybrid. The meta-cyano group prevents crystallization in the final film, promoting amorphous stability (crucial for long OLED lifetime).

Strategic Application B: TADF Emitter Design

Concept: Use M-4-3-CPB as the Acceptor unit. The ester is hydrolyzed and coupled to a Donor (e.g., Carbazole or Acridine) to create a Donor-Acceptor (D-A) system with separated HOMO/LUMO levels, facilitating Thermally Activated Delayed Fluorescence (TADF) [3].

Mechanism of Action[2]
  • HOMO Location: Localized on the Donor (Carbazole).[1]

  • LUMO Location: Localized on the M-4-3-CPB (specifically the Cyano-Benzoate core).

  • 
     Minimization:  The twisted biphenyl structure of M-4-3-CPB sterically hinders the donor from flattening, reducing HOMO-LUMO overlap and lowering the Singlet-Triplet energy gap (
    
    
    
    ), enabling efficient Reverse Intersystem Crossing (RISC).
Visualization: TADF Electronic Design

TADF_Design Donor Donor Unit (Carbazole) Linker Twisted Linker (Steric Hindrance) Donor->Linker HOMO HOMO Localized Here Donor->HOMO defines Acceptor Acceptor Unit (Cyano-Benzoate Core) Linker->Acceptor LUMO LUMO Localized Here Acceptor->LUMO defines Process Result: Separated Orbitals Low ΔEst (<0.1 eV) High RISC Efficiency HOMO->Process LUMO->Process

Caption: Figure 2. Structural logic for TADF emitters using the M-4-3-CPB scaffold to minimize orbital overlap.

Quality Control & Validation (Self-Validating System)

To ensure the material is "OLED-Grade," the following metrics must be met. Impurities >50 ppm can act as charge traps, drastically reducing device lifetime.

Analytical MethodTarget SpecificationPurpose
HPLC (High-Performance Liquid Chromatography) > 99.9% AreaDetect organic impurities and isomers.
1H-NMR (500 MHz, CDCl3) Clean integration of aromatic protons (7.4 - 8.2 ppm)Verify structure and solvent removal.
ICP-MS (Inductively Coupled Plasma Mass Spec) Pd < 10 ppm, Fe < 10 ppmMetal residues quench phosphorescence.
TGA (Thermogravimetric Analysis) T_d (5% loss) > 300°CEnsure thermal stability for vacuum deposition.

Validation Check: If the HPLC shows a shoulder peak near the main product, it is likely the homocoupled byproduct (biphenyl-4,4'-dicarboxylate). Recrystallize from hot Toluene to remove.

References

  • Yook, K. S., & Lee, J. Y. (2012). Organic materials for deep blue phosphorescent organic light-emitting diodes. Advanced Materials, 24(24), 3169-3190.

  • Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials, 16(23), 4556-4573.

  • Liu, M., et al. (2023). Benzoate-based thermally activated delayed fluorescence materials.[2] RSC Advances, 13, 21825-21831.

  • Im, Y., et al. (2017). Recent progress in the development of high-efficiency, blue-phosphorescent materials for organic light-emitting diodes. Chemistry of Materials, 29(5), 1946-1963.

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Deactivation in Biphenyl Ester Synthesis

Current Status: Operational Topic: Troubleshooting Palladium Catalyst Deactivation Audience: Senior Researchers & Process Chemists Introduction: The Deactivation Landscape Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Palladium Catalyst Deactivation Audience: Senior Researchers & Process Chemists

Introduction: The Deactivation Landscape

Welcome to the Technical Support Center. You are likely here because your biphenyl ester synthesis—a critical scaffold in liquid crystals and NSAID prodrugs—has stalled.

Whether you are employing Suzuki-Miyaura cross-coupling (Aryl-X + Aryl-B(OH)₂) or Carbonylation (Aryl-X + CO + Phenol), palladium deactivation is rarely a single-variable failure. It is a competition between the productive catalytic cycle and irreversible off-cycle sinks.

This guide moves beyond basic "add more catalyst" advice. We analyze the mechanism of failure to provide a permanent engineering fix.

Module 1: Diagnosis & Triage

Q: My reaction mixture turned black and conversion stopped at 40%. What happened?

A: You are witnessing "Pd-Black" precipitation, driven by ligand dissociation.

The Mechanism: The active catalytic species is usually a mono-ligated Pd(0) complex (


). If the concentration of free ligand (

) drops, or if the ligand is electronically/sterically incapable of stabilizing the Pd(0) intermediate, the metal centers aggregate.
  • Ligand Dissociation:

    
    
    
  • Nucleation:

    
     (Nanoclusters)
    
  • Precipitation:

    
    
    

The Fix:

  • Increase Ligand/Metal Ratio: Move from 1:1 to 2:1 or 4:1.

  • Switch Ligand Class: If using

    
    , switch to bidentate ligands (e.g., dppf , Xantphos ) which have a wider bite angle and resist dissociation.
    
  • Mercury Drop Test (Validation): To confirm if your reaction is driven by homogeneous Pd or leached nanoparticles, perform the Mercury Test.

Protocol: The Mercury Drop Test

Note: This distinguishes between homogeneous catalysis and nanoparticle catalysis.

  • Setup: Prepare two identical reaction vials.

  • Addition: To Vial A, add a drop of metallic mercury (

    
     equiv relative to Pd). Leave Vial B as control.
    
  • Observation:

    • Reaction Stops in A: The active species was likely Pd nanoparticles (Hg forms an amalgam, poisoning the surface).

    • Reaction Continues in A: The active species is Homogeneous Pd (Hg does not bind effectively to ligated Pd).

    • Caveat: Some electron-rich homogeneous complexes can react with Hg, giving false positives. Always cross-reference with a poisoning test using

      
      .
      

Module 2: Visualizing the Failure Pathways

The following diagram maps the competition between the productive cycle and the two main deactivation sinks: Aggregation and Oxidation .

Pd_Deactivation Pd_Pre Pd(II) Precatalyst Pd_Active Active L-Pd(0) Pd_Pre->Pd_Active Reduction Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Active->Ox_Add Ar-X Pd_Black Pd Black (Irreversible Aggregation) Pd_Active->Pd_Black Low [L] High Temp Ligand_Ox Ligand Oxidation (O=PR3) Pd_Active->Ligand_Ox O2 Ingress Prod_Cycle Productive Cycle (Transmetallation -> Red. Elim) Ox_Add->Prod_Cycle Dimer Inactive Dimer [Pd(u-X)L]2 Ox_Add->Dimer Halide Bridging (Common in Iodides) Prod_Cycle->Pd_Active Regeneration

Figure 1: The Kinetic Competition. Note that Pd Black formation is often irreversible, while dimer formation can sometimes be reversed with heat or solvent changes.

Module 3: Chemical Compatibility & Poisoning

Q: My biphenyl product yield is low, and I see unreacted aryl halide. Is the ester group interfering?

A: Direct interference is unlikely, but "Ester Hydrolysis" or "Poisoning" are probable.

1. The Ester Factor (Electronic Effects):

  • Aryl Halide Partner: An ester group (electron-withdrawing) on the aryl halide activates the C-X bond for oxidative addition. This should help the reaction.

  • Boronic Acid Partner: An ester on the boronic acid makes the C-B bond prone to protodeboronation (hydrolysis of the C-B bond before coupling), especially in aqueous base.

    • Fix: Use anhydrous bases like

      
       or 
      
      
      
      in Dioxane/DMF instead of aqueous carbonate.

2. Heteroatom Poisoning: If your biphenyl system contains Sulfur (S) or Pyridine-like Nitrogen (N) , these will coordinate to Pd and shut down the cycle.

  • Symptom: Reaction stalls immediately.

  • Fix: Use "Throw-away" ligands . Add 10-20 mol% of a sacrificial ligand (like simple ethylene diamine) or use a catalyst with ultra-high affinity ligands like Buchwald Precatalysts (e.g., XPhos Pd G4) which can out-compete the poison.

Module 4: Remediation (Metal Removal)

Q: I have synthesized the ester, but the residual Pd is >500 ppm. Standard washes aren't working.

A: Biphenyl esters are lipophilic; Pd complexes often "stick" to them via pi-interactions.

You need a scavenger with a higher affinity for Pd than your product. Do not rely on crystallization alone.

Comparative Scavenger Efficiency Table

Scavenger TypeFunctional GroupTarget Pd SpeciesBest For...Protocol Note
SiliaMetS® Thiol Thiol (-SH)Pd(II) & Pd(0)General purpose, high affinity.Effective at RT.[1]
QuadraSil™ MP MercaptopropylPd(II)High Pd levels (>1000 ppm).[2]Slower kinetics; heat to 50°C.
SiliaMetS® TAAcOH Triamine/AcetatePd(0) NanoparticlesColloidal Pd (Black).EDTA-like chelation.
Activated Carbon N/ABulk PdCrude cleanup.High product loss (yield penalty).
Protocol: High-Efficiency Scavenging
  • Dissolution: Dissolve crude biphenyl ester in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4:1 w/w ratio relative to expected metal content (usually 5-10 wt% of substrate).

  • Incubation: Stir at 50°C for 4 hours . Crucial: Heat promotes ligand exchange between the Pd-complex and the scavenger.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Analysis: Check Pd levels via ICP-MS. Target should be <10 ppm.

Module 5: Troubleshooting Decision Tree

Follow this logic flow to isolate your specific issue.

Troubleshooting_Tree Start Reaction Stalled / Low Yield Black Precipitate Visible? Start->Black Yes_Black Yes: Pd Black Formed Black->Yes_Black Yes No_Black No: Solution Clear/Amber Black->No_Black No Ligand_Check Check Ligand/Pd Ratio Yes_Black->Ligand_Check Action1 Action: Increase Ligand Loading or Switch to Bidentate (dppf) Ligand_Check->Action1 Air_Check Strictly Anaerobic? No_Black->Air_Check Action2 Action: Degas Solvents (Freeze-Pump-Thaw) Air_Check->Action2 No Substrate_Check Contains S/N Heterocycles? Air_Check->Substrate_Check Yes Action3 Action: Use Buchwald G3/G4 Precatalysts Substrate_Check->Action3 Yes Action4 Action: Check for Protodeboronation Substrate_Check->Action4 No

Figure 2: Logical workflow for diagnosing catalyst failure.

References

  • Anton, D. R., & Crabtree, R. H. (1983). Organometallic chemistry and catalysis: The mercury test. Organometallics, 2(6), 855–859. Link

  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings – homogeneous or heterogeneous? Advanced Synthesis & Catalysis, 348(6), 609-679. Link

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Precatalyst. Organic Syntheses, 93, 91-105. Link

Sources

Optimization

Preventing hydrolysis of methyl ester during Suzuki coupling

Topic: Preventing Hydrolysis of Methyl Esters During Suzuki-Miyaura Coupling Executive Summary The "Suzuki Paradox" often confronts researchers: the base required to activate the organoboron species (transmetallation) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Methyl Esters During Suzuki-Miyaura Coupling

Executive Summary

The "Suzuki Paradox" often confronts researchers: the base required to activate the organoboron species (transmetallation) is the same reagent that destroys sensitive functional groups like methyl esters (saponification).

To preserve a methyl ester, you must break the standard "Carbonate + Water + Heat" triangle. This guide outlines two validated pathways to solve this: the Anhydrous Fluoride Protocol (for maximum stability) and the High-Activity Low-Temp Protocol (for solubility-limited substrates).

Module 1: The Root Cause Analysis

Before selecting a protocol, understand why your ester is degrading.

FactorThe Mechanism of FailureThe Fix
The Base Hydroxide ions (

) generated from bases like

or

in water directly attack the carbonyl carbon of the ester.
Switch to non-nucleophilic bases (

) or anhydrous activators (

).
The Solvent Aqueous co-solvents (THF/Water 4:1) provide the stoichiometric water needed for hydrolysis.Eliminate water completely using the Anhydrous Fluoride method.
Temperature High temperatures (>60°C) increase the rate of hydrolysis exponentially.Use 3rd/4th Gen Precatalysts to enable reaction at Room Temperature (RT).[1]
Module 2: The "Dry" Route (Anhydrous Fluoride Activation)

Best for: Substrates strictly intolerant of water/hydroxide; substrates soluble in THF or Dioxane.

This protocol utilizes the high affinity of fluoride for boron to activate the boronic acid/ester without generating a hydroxide species that attacks the methyl ester [1].

The Protocol
  • Solvent: Anhydrous 1,4-Dioxane or THF (degassed).

  • Base: Cesium Fluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ).
    • Note:

      
       is more soluble in organics but more hygroscopic. Weigh rapidly in a glovebox or under 
      
      
      
      flow.
  • Catalyst:

    
     or 
    
    
    
    .
  • Stoichiometry: 1.0 equiv Halide : 1.2 equiv Boronate : 2.0-3.0 equiv Base.

  • Temperature: 80°C (The lack of water makes the ester heat-tolerant).

Why it works: Fluoride forms a


 species (or analogous ester species). This species undergoes transmetallation effectively but is not nucleophilic enough to attack the methyl ester, unlike the 

species formed with hydroxides.

Critical Tip: If using Boronic Esters (Pinacol), add 1.0 equiv of water (strictly controlled) or use wet THF if the reaction stalls. However, for methyl ester protection, try to remain strictly anhydrous first.

Module 3: The "Mild Aqueous" Route (Buchwald G3/G4 System)

Best for: Substrates requiring water for solubility; sterically hindered couplings where standard catalysts fail at low temps.

If you cannot avoid water (due to solubility), you must lower the temperature. Standard catalysts (


) are too slow at room temperature. You need a catalyst with rapid oxidative addition kinetics, such as the Buchwald XPhos Pd G4 [2].
The Protocol
  • Solvent: THF:Water (10:1) or Toluene:Water (10:1). Keep water ratio low.

  • Base: Potassium Phosphate Tribasic (

    
    ).
    
    • Why:

      
       is less nucleophilic and provides a buffering effect compared to Carbonates (
      
      
      
      ) or Hydroxides.
  • Catalyst: XPhos Pd G4 (or G3).

  • Temperature: Room Temperature (20–25°C) .

  • Time: Monitor by LCMS at 30 mins. These catalysts are extremely fast.

Why it works: The bulky biaryl phosphine ligands (XPhos) on the G4 precatalyst facilitate rapid oxidative addition and reductive elimination even at


. By running the reaction cold and fast, you kinetically favor the cross-coupling over the slower hydrolysis side-reaction.
Module 4: Visualization & Decision Logic

The following diagram illustrates the mechanistic divergence between failure (Hydrolysis) and success (Coupling) and provides a decision tree for protocol selection.

SuzukiOptimization Start Start: Methyl Ester Substrate SolubilityCheck Is substrate soluble in anhydrous THF/Dioxane? Start->SolubilityCheck AnhydrousPath Route A: Anhydrous Fluoride SolubilityCheck->AnhydrousPath Yes AqueousPath Route B: Mild Aqueous SolubilityCheck->AqueousPath No ReagentsA Base: CsF (2-3 equiv) Solvent: Dry Dioxane Catalyst: Pd(dppf)Cl2 AnhydrousPath->ReagentsA MechanismA Mechanism: Fluoride activates Boron No OH- present ReagentsA->MechanismA ResultA Result: Ester Preserved (High Heat Tolerance) MechanismA->ResultA ReagentsB Base: K3PO4 (Tribasic) Solvent: THF/H2O (10:1) Catalyst: XPhos Pd G4 AqueousPath->ReagentsB Failure Avoid: K2CO3 / Reflux / High Water AqueousPath->Failure If Heat Added MechanismB Mechanism: Rapid Kinetic Coupling at Room Temp ReagentsB->MechanismB ResultB Result: Ester Preserved (Kinetic Control) MechanismB->ResultB

Caption: Decision tree for selecting the optimal Suzuki coupling conditions based on substrate solubility and ester sensitivity.

Frequently Asked Questions (Troubleshooting)

Q: I tried the Anhydrous Fluoride method, but my conversion is <10%. What happened? A: The "Dry" Suzuki often stalls because boronic esters (pinacol boronates) are actually quite slow to hydrolyze/activate without any water.

  • Fix: Add exactly 1.0–2.0 equivalents of water (stoichiometric, not solvent volume). This allows the formation of the reactive boronic acid species without creating a bulk aqueous phase that hydrolyzes your methyl ester. Alternatively, switch to Potassium Trifluoroborate (

    
    )  salts, which are pre-activated for fluoride protocols [3].
    

Q: Can I use


 if I keep it at room temperature? 
A:  It is risky. Carbonate in water forms a high pH solution (pH ~11-12). Even at room temperature, methyl esters (especially electron-deficient ones) can hydrolyze over 2-3 hours. 

(buffered around pH 10.5 in organic mixtures) is significantly safer.

Q: My ester is on the Boronic Acid partner, not the Halide. Does this change anything? A: Yes. Boronic acids with esters are prone to protodeboronation (losing the Boron entirely) in addition to hydrolysis.

  • Fix: The XPhos Pd G4 protocol (Module 3) is specifically designed to outcompete protodeboronation. Fast coupling is your only defense here.

Q: Why do you recommend XPhos over SPhos? A: Both are excellent dialkylbiaryl phosphine ligands. However, XPhos generally provides a slightly more steric environment that protects the active Pd center, often resulting in higher turnover numbers (TON) for sterically hindered or sensitive substrates at lower temperatures [2].

References
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling. Source: Journal of Organic Chemistry (2024). Context: Establishes the use of fluoride sources (

    
    ) to replace alkali bases for sensitive glutarimide/ester substrates.
    URL:[Link]
    
  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Source: J. Am. Chem. Soc.[2] (via NCBI). Context: Details the use of Buchwald G3/G4 precatalysts to enable coupling under mild conditions that preserve sensitive esters. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Source: Organic Letters (2008). Context: Demonstrates the stability of ester-containing trifluoroborates and their coupling efficiency using phosphate bases. URL:[Link]

Sources

Troubleshooting

Reducing protodeboronation side reactions in Suzuki coupling

Technical Support Center: Reducing Protodeboronation in Suzuki-Miyaura Coupling Welcome to the Advanced Application Support Hub Subject: Mitigation of Protodeboronation (De-borylation) Side Reactions Ticket Priority: Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Protodeboronation in Suzuki-Miyaura Coupling

Welcome to the Advanced Application Support Hub

Subject: Mitigation of Protodeboronation (De-borylation) Side Reactions Ticket Priority: High (Impacts Yield & Reagent Economy) Assigned Specialist: Senior Application Scientist

Executive Summary: Protodeboronation is the non-productive hydrolysis of the C-B bond, replacing the boron moiety with a proton.[1][2] It is the primary cause of failure when coupling electron-deficient aryls, 2-heterocycles (e.g., 2-pyridine), and polyfluorinated substrates. This guide provides mechanistic diagnostics and validated protocols to shift the kinetic competition in favor of transmetallation (


) over protodeboronation (

).

Module 1: Diagnostic Hub – Why is this happening?

Before changing reagents, confirm the root cause. Protodeboronation is often misdiagnosed as catalyst poisoning.

Q: How do I definitively confirm protodeboronation?

A: Analyze the crude reaction mixture via LC-MS or GC-MS before workup.

  • The Signature: Look for the mass of the hydrodeboronated arene (

    
    ).
    
    • Example: If coupling 2,6-difluorophenylboronic acid (MW 157.9), look for 1,3-difluorobenzene (MW 114.0).

  • The Ratio: If

    
     is the major byproduct and the aryl halide remains unreacted, your catalyst is active, but the boronate is decomposing faster than it can transmetallate.
    
Q: What is the mechanism driving this decomposition?

A: The reaction is pH-dependent.[1][2] The base required to activate the boronic acid for cross-coupling (forming the boronate "ate" complex) is the same agent that triggers decomposition.

  • Base-Catalyzed Pathway: The boronate anion (

    
    ) is the reactive species for transmetallation but is also susceptible to hydrolysis by water.
    
  • Metal-Catalyzed Pathway: Recent studies indicate that Pd(II) intermediates, particularly with bulky phosphine ligands, can accelerate deboronation.[2][3][4]

Visual 1: The Kinetic Bifurcation Point This diagram illustrates the critical competition between the productive cycle and the destructive side reaction.

Protodeboronation_Mechanism BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex Activation Base Base + H2O Base->AteComplex Product Coupled Product Ar-Ar' AteComplex->Product Transmetallation (k_TM) (Desired) SideProduct De-borylated Arene Ar-H AteComplex->SideProduct Hydrolysis (k_PDB) (Undesired) Pd_II Pd(II)-Ar' Intermediate Pd_II->Product Reductive Elimination

Caption: The "Ate" complex is the pivot point. Success depends on


. High pH increases [Ate], accelerating both pathways.

Module 2: Substrate-Specific Protocols

Different unstable substrates require different stabilizing strategies. Use the table below to select your protocol.

Substrate ClassInstability FactorRecommended StrategyKey Reagents
2-Pyridyl Boronates Extremely High. Zwitterionic fragmentation.[1][5]Slow-Release Strategy MIDA Boronates,

Polyfluorinated Aryls High. Rapid C-B cleavage.Anhydrous Coupling

, THF, Precatalysts
5-Membered Heterocycles Moderate to High.Rapid Injection Buchwald G3/G4 Precatalysts
Simple Aryls Low.Standard Suzuki

,

Protocol A: The "Slow-Release" Method (For 2-Pyridyls)

Theory: MIDA (N-methyliminodiacetic acid) boronates are stable to hydrolysis.[6] By using a mild base (


) in a biphasic system, the active boronic acid is released slowly—just enough to feed the catalytic cycle without accumulating excess that would decompose [1].

Step-by-Step:

  • Reagents: Use the MIDA boronate ester of your substrate (not the pinacol ester).

  • Solvent: Mix Dioxane:Water (5:1) . The water is necessary for hydrolysis.

  • Base: Add

    
     (3.0 equiv) . Do not use hydroxides or carbonates.
    
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or Pd(SPhos)G2 .

  • Temperature: Heat to 60–80°C .

  • Mechanism: The MIDA hydrolyzes slowly. As soon as

    
     is released, the highly active SPhos-Pd catalyst consumes it.
    
Protocol B: The Anhydrous Method (For Polyfluorinated Aryls)

Theory: Water is the proton source for deboronation. Removing it entirely eliminates the hydrolysis pathway. Standard bases like Carbonates are insoluble in organic solvents, but Potassium Trimethylsilanolate (


) is soluble in THF [2].

Step-by-Step:

  • Conditions: Strictly anhydrous. Flame-dry glassware; use a glovebox or Schlenk line.

  • Solvent: Anhydrous THF .

  • Base:

    
     (1.5–2.0 equiv) .
    
  • Boron Source: Pinacol ester or Neopentyl glycol ester (more stable than acids).

  • Catalyst: Pd(PPh3)4 or Pd(XPhos)G3 for chlorides.

  • Execution: Add TMSOK as a solid or THF solution. Reaction is often fast (minutes).

Module 3: Catalyst Optimization

Q: Why does the choice of catalyst affect substrate stability? A: It’s about speed. If the catalyst has a long "induction period" (time to activate from Pd(II) to Pd(0)), your unstable boronic acid sits in the hot, basic soup and decomposes before the cycle starts.

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

  • Why: They generate the active

    
     species immediately upon dissolution/heating.
    
  • Selection:

    • Sterically hindered couplings:Pd(XPhos)G3 or Pd(SPhos)G3 .

    • General purpose:Pd(Amphos)G3 .

Visual 2: Decision Tree for Protocol Selection

Protocol_Selection Start Start: Identification of Unstable Substrate IsHeterocycle Is it a 2-Heterocycle? (e.g., 2-Pyridine, 2-Thiazole) Start->IsHeterocycle IsFluoro Is it Polyfluorinated? IsHeterocycle->IsFluoro No MIDA USE PROTOCOL A (MIDA Slow Release) IsHeterocycle->MIDA Yes Anhydrous USE PROTOCOL B (Anhydrous TMSOK) IsFluoro->Anhydrous Yes Standard Standard Conditions (Check Catalyst Loading) IsFluoro->Standard No

Caption: Select the protocol based on the specific chemical instability of the boron reagent.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to compensate for decomposition? A: Yes, but it is inefficient and complicates purification. If you must, add the boronic acid in portions (e.g., 1.5 equiv at T=0, 0.5 equiv at T=1h). This mimics the "slow release" effect manually.

Q: Why is Copper (Cu) sometimes added? A: Cu(I) salts (e.g., CuTC) facilitate a "Liebeskind-Srogl" type transmetallation. The Boron transfers to Copper first (forming a transient organocopper species), which transmetallates to Palladium much faster than Boron does. This bypasses the bottleneck where decomposition occurs [3].[1]

Q: Does the counter-cation of the base matter? A: Yes. Larger cations (


, 

) generally increase the solubility of the base in organic media, which increases the concentration of the active "ate" complex. If deboronation is high, try a less soluble base (e.g., switch from

to

) or a weaker base (

) to lower the standing concentration of the active species.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[7]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[7]

  • Sherrill, W. M., & Sealy, J. M. (2009). "The effect of copper on the Suzuki–Miyaura coupling of 2-pyridylboronates." Tetrahedron.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[7]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 4-(3-cyanophenyl)benzoate

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Methyl 4-(3-cyanophenyl)benzoate, a biphenyl derivative fea...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Methyl 4-(3-cyanophenyl)benzoate, a biphenyl derivative featuring both an electron-withdrawing cyano group and a methyl ester, presents an interesting case for spectroscopic analysis. This guide provides an in-depth, experience-driven approach to the analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a fundamental technique for determining molecular structure. We will not only dissect the predicted spectrum of the target molecule but also compare it with a key precursor, methyl benzoate, to provide a practical framework for its identification and characterization.

The Strategic Importance of 1H NMR in Structural Elucidation

1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.[1] The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups tend to deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have the opposite effect.[1][2] Furthermore, the spin-spin coupling between neighboring protons results in the splitting of NMR signals, providing valuable information about the connectivity of atoms.[1]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A self-validating protocol is crucial for obtaining reliable spectroscopic data. The following represents a robust, field-tested methodology for the acquisition of a 1H NMR spectrum for a compound like Methyl 4-(3-cyanophenyl)benzoate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the high-purity, dried sample of Methyl 4-(3-cyanophenyl)benzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl3), in a clean, dry NMR tube. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can serve as an internal reference.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3] TMS is chemically inert and its sharp singlet signal does not typically overlap with signals from the analyte.

2. Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • The instrument should be properly shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

  • Key acquisition parameters to consider include:

    • Number of scans: Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): A delay of 1-2 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

    • Pulse width: A 30-45 degree pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

The following diagram illustrates the general workflow for acquiring and analyzing the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 acq1 Shimming prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Coupling Patterns an1->an2 an3 Determine Structure an2->an3

Caption: Structure of Methyl 4-(3-cyanophenyl)benzoate with labeled protons.

Based on established principles of NMR spectroscopy and data from similar compounds, the predicted 1H NMR data is summarized in the table below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-a (OCH3)~ 3.9Singlet (s)3HThe methyl protons of the ester group are in a similar environment to those in methyl benzoate (δ ~3.89 ppm) and are not coupled to other protons. [4]
H-b, H-b'~ 8.1-8.2Doublet (d)2HThese protons are ortho to the electron-withdrawing ester group and are expected to be the most deshielded protons on the benzoate ring. [4]
H-c, H-c'~ 7.7-7.8Doublet (d)2HThese protons are meta to the ester group and ortho to the cyanophenyl substituent.
H-d~ 7.9-8.0Singlet-like (t)1HThis proton is ortho to the cyano group and is expected to be significantly deshielded. It will likely appear as a triplet due to meta coupling.
H-e~ 7.8-7.9Doublet of doublets (dd)1HThis proton is ortho to the other phenyl ring and meta to the cyano group.
H-f~ 7.6-7.7Triplet (t)1HThis proton is meta to two other protons and para to the cyano group.
H-g~ 7.7-7.8Doublet of doublets (dd)1HThis proton is para to the other phenyl ring and ortho to the cyano group.

Comparative Analysis: Methyl 4-(3-cyanophenyl)benzoate vs. Methyl Benzoate

A powerful method for confirming the identity of a newly synthesized compound is to compare its spectrum to that of a key starting material. In this case, a comparison with methyl benzoate is highly instructive.

1H NMR of Methyl Benzoate:

  • -OCH3: A singlet at ~3.89 ppm (3H). [4]* Aromatic Protons:

    • Protons ortho to the ester group appear as a multiplet around 8.05 ppm (2H). [4] * Protons meta and para to the ester group appear as a complex multiplet between 7.4-7.6 ppm (3H). [4] Key Differences and Diagnostic Signals:

The introduction of the 3-cyanophenyl group at the 4-position of methyl benzoate will lead to several key changes in the 1H NMR spectrum:

  • Increased Complexity in the Aromatic Region: The simple aromatic pattern of methyl benzoate will be replaced by a more complex set of signals corresponding to the eight distinct aromatic protons of the biphenyl system in Methyl 4-(3-cyanophenyl)benzoate.

  • Downfield Shift of Benzoate Protons: The protons on the benzoate ring (H-b, H-c) will likely experience a slight downfield shift due to the electron-withdrawing nature of the attached cyanophenyl ring.

  • Appearance of the Cyanophenyl Protons: A new set of four proton signals will appear in the aromatic region, corresponding to the protons on the cyanophenyl ring (H-d, H-e, H-f, H-g). The chemical shifts of these protons will be influenced by the strongly electron-withdrawing cyano group.

The following diagram illustrates the comparative logic.

G cluster_mb 1H NMR of Methyl Benzoate cluster_mcb 1H NMR of Methyl 4-(3-cyanophenyl)benzoate mb_spec Simple aromatic pattern (~7.4-8.1 ppm) mb_ch3 Singlet at ~3.9 ppm mcb_spec Complex aromatic pattern (8 distinct protons) mcb_ch3 Singlet at ~3.9 ppm start Analyze Unknown Spectrum decision Complex aromatic region present? start->decision decision->mb_spec No decision->mcb_spec Yes

Caption: Decision workflow for distinguishing between the two compounds.

Conclusion

The 1H NMR spectrum of Methyl 4-(3-cyanophenyl)benzoate is predicted to be complex, with distinct signals for each of its eight aromatic protons and a characteristic singlet for the methyl ester protons. By understanding the electronic effects of the cyano and ester functionalities and by comparing the spectrum to that of simpler analogues like methyl benzoate, researchers can confidently assign the proton signals and confirm the structure of this molecule. This guide provides a foundational framework for such an analysis, emphasizing a logical, evidence-based approach to spectroscopic interpretation.

References

  • Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. (2020, November 5). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Spectra and Interpretation (Part I). (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(5), 1756–1757. [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • Methyl Benzoate (NMR). (n.d.). Retrieved from [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(104), 59943-59947. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636) - NP-MRD. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (2022). Polycyclic Aromatic Compounds, 43(8), 7149-7169. [Link]

  • 4-Cyanophenyl 4-(3-butenyloxy)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (2022). Retrieved from [Link]

  • 13 C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Spectral Signatures of Biphenyl Scaffolds: A Comparative Guide to Nitrile and Ester Quantification

Executive Summary & Strategic Context In the development of sartans (angiotensin II receptor blockers) and cyanobiphenyl-based liquid crystals (e.g., 5CB), the biphenyl core acts as a critical structural anchor. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of sartans (angiotensin II receptor blockers) and cyanobiphenyl-based liquid crystals (e.g., 5CB), the biphenyl core acts as a critical structural anchor. However, the functionalization of this core—specifically with nitrile (-C≡N) or ester (-COOR) groups—dictates the molecule's electronic properties and biological affinity.

While both groups are polar and IR-active, their detection in a conjugated biphenyl system presents unique challenges due to resonance delocalization. This guide moves beyond standard IR tables to analyze how the extended


-system of biphenyls shifts vibrational frequencies, providing a robust protocol for distinguishing these moieties.

Mechanistic Deep Dive: The Physics of Conjugation

To interpret the spectra accurately, one must understand the electronic environment. In a biphenyl system, the communication between the two phenyl rings (dependent on the torsion angle) and the substituent creates a "push-pull" electronic effect.

The Resonance Effect (Mesomerism)

Standard aliphatic frequencies do not apply here. The biphenyl ring acts as an electron sink or source depending on the substituent, altering the bond order of the functional group.

  • Nitrile (The Electron Sink): The -C≡N group is electron-withdrawing. When attached to a biphenyl ring, resonance structures allow

    
    -electrons from the ring to delocalize into the C-N bond. This reduces the bond order  slightly (from strictly triple towards double), lowering the force constant (
    
    
    
    ) and thus the vibrational frequency (
    
    
    ) according to Hooke's Law:
    
    
  • Ester (The Directional Link): The ester group is more complex.

    • Benzoate orientation (Ar-CO-O-R): The carbonyl is conjugated with the ring, lowering

      
      .[1][2]
      
    • Phenolic orientation (Ar-O-CO-R): The oxygen lone pair donates into the carbonyl and the ring, creating competing resonance that often raises

      
       compared to benzoates.
      
Visualizing the Electronic Flow

The following diagram illustrates how resonance impacts the vibrational frequency in these systems.

ResonanceEffect cluster_0 Electronic Inputs cluster_1 Mechanism cluster_2 Spectral Output Biphenyl Biphenyl Core (Conjugated System) Delocalization π-Electron Delocalization Biphenyl->Delocalization Donates e- density Substituent Substituent (Nitrile or Ester) Substituent->Delocalization Accepts/Modulates BondOrder Bond Order Reduction Delocalization->BondOrder Weakens Triple/Double Bond RedShift Red Shift (Lower Wavenumber) BondOrder->RedShift Lowers Force Constant (k)

Figure 1: Mechanistic flow illustrating why conjugated biphenyl systems exhibit "Red Shifted" (lower frequency) absorption peaks compared to aliphatic analogs.

Comparative Analysis: Nitrile vs. Ester

A. The Nitrile Group (-C≡N)

The nitrile stretch is the "Silent Sentinel"—it appears in a region (2200–2300 cm⁻¹) largely free of other organic absorptions, making it highly diagnostic.

  • Frequency:

    • Aliphatic Nitrile: ~2250 cm⁻¹

    • Conjugated Biphenyl Nitrile:2220 – 2230 cm⁻¹

    • Note: In 4-cyanobiphenyl (liquid crystal precursor), the peak is sharp and distinct at 2226 cm⁻¹ .

  • Intensity: Variable.[3][4] It relies on the change in dipole moment (

    
    ).[5] If the biphenyl ring has other substituents that oppose the nitrile's pull, the intensity can drop, sometimes requiring Raman for confirmation.
    
  • Diagnostic Value: High. Few other groups appear here (alkynes are weaker and variable; isocyanates are broader).

B. The Ester Group (-COOR)

The ester is the "Loud Neighbor." It dominates the spectrum with two distinct, intense signals.

  • 1. Carbonyl Stretch (C=O):

    • Aliphatic Ester:[1][2][3] ~1740 cm⁻¹[3][4]

    • Biphenyl Carboxylate (Ar-CO-O-Ar):1715 – 1725 cm⁻¹ . The conjugation lowers the frequency.[1][6]

    • Biphenyl-yl Ester (Ar-O-CO-R):1760 – 1770 cm⁻¹ . Here, the electron-withdrawing nature of the phenoxy oxygen (inductive effect) dominates over resonance, stiffening the C=O bond.

  • 2. C-O Stretch (The Fingerprint):

    • Often overlooked but critical. In benzoates, this appears as a broad, strong band at 1250 – 1270 cm⁻¹ .

Summary Comparison Table
FeatureNitrile (-C≡N) Ester (Benzoate Type) (-COO-)
Primary Peak 2220 – 2230 cm⁻¹ 1715 – 1725 cm⁻¹ (C=O)
Secondary Peak None (Single band)1250 – 1270 cm⁻¹ (C-O-C)
Peak Shape Sharp, needle-likeBroad, intense
Intensity Medium to Strong (varies w/ symmetry)Very Strong
Conjugation Effect Strong Red Shift (~30 cm⁻¹ drop)Moderate Red Shift (~20 cm⁻¹ drop)
Interference Minimal (CO₂ at 2350 cm⁻¹ is distinct)High (Amides, Ketones, Aldehydes)

Experimental Protocol: Validated Workflow

Reliable quantification requires a self-validating protocol. In biphenyl analysis, sample preparation is the largest source of error due to the crystalline nature of these solids.

Step 1: Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance)

    • Best for: Rapid QC, powders, and oils (liquid crystals).

    • Critical Step: Apply high pressure to the anvil. Biphenyl nitriles are often crystalline; poor contact yields weak nitrile peaks.

    • Correction: ATR shifts peaks slightly lower (by 2-4 cm⁻¹) compared to transmission. Report data as "ATR-corrected."

  • Method B: KBr Pellet (Transmission)

    • Best for: Publication-quality spectra and resolving weak nitrile overtones.

    • Ratio: 1 mg sample : 100 mg KBr (dry).

    • Warning: Ensure KBr is dry (oven at 110°C). Water absorbs at 1640 cm⁻¹, interfering with aromatic ring modes near the ester region.

Step 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving the sharp nitrile peak from potential side-bands).

  • Scans: Minimum 32 (64 recommended for high signal-to-noise).

  • Background: Fresh air background before every sample to remove atmospheric CO₂ (2350 cm⁻¹) which sits dangerously close to the nitrile region.

Step 3: Data Processing & Assignment Workflow

Workflow Start Raw Spectrum Acquired CheckCO2 Check 2300-2400 cm⁻¹ (CO₂ Interference?) Start->CheckCO2 Region1 Inspect 2200-2250 cm⁻¹ (Nitrile Zone) CheckCO2->Region1 Clear Decision1 Peak Present? Region1->Decision1 Region2 Inspect 1700-1750 cm⁻¹ (Carbonyl Zone) Decision2 Peak Present? Region2->Decision2 Decision1->Region2 No AssignN Assign: Conjugated Nitrile (2225 ± 5 cm⁻¹) Decision1->AssignN Yes AssignE Assign: Conjugated Ester (1720 ± 5 cm⁻¹) Decision2->AssignE Yes CheckCO Validate: Check C-O (1270 cm⁻¹) AssignE->CheckCO Confirm

Figure 2: Logical decision tree for assigning Nitrile and Ester functionalities in biphenyl spectra.

Alternative Validation: When to use Raman?

While FTIR is the standard, it has "blind spots." If your biphenyl system is highly symmetric (e.g., 4,4'-dicyanobiphenyl), the IR intensity of the nitrile stretch may vanish due to the selection rule (change in dipole moment


 0).
  • The Raman Advantage: Raman relies on polarizability.[5][7] The nitrile triple bond and the aromatic biphenyl ring are highly polarizable.

    • Nitrile in Raman: Extremely strong signal at ~2225 cm⁻¹.

    • Ester in Raman: The C=O stretch is often weak in Raman.

  • Recommendation: Use FTIR for Esters. Use Raman to validate Nitriles in symmetric biphenyl dimers.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley. (Standard reference for base frequencies).
  • Merkel, K., et al. (2022).[8] "Study of the Experimental and Simulated Vibrational Spectra... of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers." International Journal of Molecular Sciences. Link

  • Choi, S., et al. (2021).[9] "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry – An Asian Journal.[9] Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables on ester shifts).
  • ThermoFisher Scientific. "Raman and FTIR Spectroscopy Comparison Guide." Link

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Cyanobiphenyl Esters

Executive Summary Cyanobiphenyl esters are a critical class of liquid crystalline (LC) materials and key intermediates in the synthesis of mesogenic pharmaceuticals. Their analysis is frequently complicated by their high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanobiphenyl esters are a critical class of liquid crystalline (LC) materials and key intermediates in the synthesis of mesogenic pharmaceuticals. Their analysis is frequently complicated by their high thermal stability and non-polar nature, which challenges standard ionization protocols.

This guide objectively compares the two dominant analytical approaches—Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) .[1] While Electrospray Ionization (ESI) is the standard for drug metabolism, this guide demonstrates why it is often suboptimal for cyanobiphenyl esters and establishes APCI as the superior alternative for trace analysis, while EI remains the gold standard for structural fingerprinting.

The Mechanistic Core: Fragmentation Pathways[2][3]

To develop a robust assay, one must understand the specific bond labilities of the cyanobiphenyl ester scaffold. The fragmentation is governed by the competition between the stability of the biphenyl core and the lability of the ester linkage.

Primary Fragmentation Events

The mass spectrum of a cyanobiphenyl ester (e.g., 4'-cyano-4-biphenyl alkanoate) is dominated by three specific mechanisms:

  • Acylium Ion Formation (α-Cleavage): The most energetically favorable break occurs at the ester bond, retaining the positive charge on the carbonyl carbon. This generates a diagnostic acylium ion

    
    .
    
  • Cyanobiphenyl Cation Stabilization: The biphenyl core acts as a charge sink. Cleavage of the ester oxygen often results in a stable 4-cyanobiphenyl radical cation (

    
     179) or its protonated analogue.
    
  • McLafferty Rearrangement: If the alkyl chain attached to the ester carbonyl is sufficiently long (

    
    -hydrogen present), a six-membered transition state facilitates the elimination of a neutral alkene, yielding a characteristic radical cation.
    
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic cyanobiphenyl ester.

FragmentationPathway Precursor Precursor: Cyanobiphenyl Ester [M]+. Acylium Acylium Ion [R-C≡O]+ Precursor->Acylium α-Cleavage (Ester) Phenoxy Cyanobiphenyl Phenoxy Radical (Neutral Loss) Precursor->Phenoxy CB_Cation Cyanobiphenyl Cation (m/z ~179) Precursor->CB_Cation C-O Bond Scission Carboxylate Carboxylate Radical (Neutral Loss) Precursor->Carboxylate McLafferty_Ion McLafferty Ion (Alkene Loss) Precursor->McLafferty_Ion γ-H Transfer (If Alkyl > C3)

Caption: Competitive fragmentation pathways showing the generation of diagnostic Acylium and Cyanobiphenyl core ions.

Comparative Analysis: EI vs. APCI[1][4]

For researchers transitioning from general small molecule analysis to LC esters, the choice of ionization source is the single biggest determinant of success.

The Comparison Matrix
FeatureElectron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Primary Utility Structural Identification (Fingerprinting)Trace Quantitation & Molecular Weight ConfirmationNot Recommended (Poor Ionization)
Mechanism Hard Ionization (70 eV)Soft Ionization (Gas Phase Charge Transfer)Soft Ionization (Solution Phase)
Molecular Ion (

)
Weak or Absent (due to fragmentation)Strong (

)
Very Weak (Requires additives like

)
Sensitivity Moderate (Nanogram range)High (Picogram range)Low (for this specific analyte class)
Key Limitation Incompatible with LC flow; requires GC.Requires thermal stability (heated nebulizer).[2]Analyte is too non-polar; poor charge acceptance.
Expert Insight: Why APCI Wins for Quantitation

While ESI is the default for drug development, cyanobiphenyl esters lack basic nitrogens or acidic protons that facilitate easy protonation/deprotonation in solution. They are "neutral lipids" in behavior.

  • The ESI Failure Mode: In ESI, these molecules often form weak sodium adducts

    
     that are unstable and yield poor linearity.
    
  • The APCI Advantage: APCI utilizes a corona discharge to ionize solvent molecules (e.g., Methanol/Nitrogen), which then transfer charge to the analyte in the gas phase.[3] This mechanism is independent of the analyte's solution-phase pKa, making it ideal for non-polar esters [1].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The detection of the "Core Ion" (


 179) serves as an internal system suitability check.
Reagents & Equipment[7]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Source: APCI (Heated Nebulizer).[1][3][4]

  • Mobile Phase: Methanol (LC-MS Grade) / Water + 0.1% Formic Acid. Note: Formic acid aids protonation in the gas phase.

Step-by-Step Methodology

Step 1: Source Optimization (The "Tuning" Phase)

  • Flow Rate: Set LC flow to 0.5 mL/min (APCI tolerates higher flow than ESI).

  • Temperature: Set Vaporizer Temp to 350°C. Critical: These esters are thermally stable; insufficient heat leads to poor desolvation.

  • Corona Current: Start at 4 µA.

Step 2: Precursor Ion Selection

  • Perform a Q1 Scan (100–1000 Da).

  • Identify the protonated molecular ion

    
    .
    
    • Validation: If

      
       is unstable, look for 
      
      
      
      if using ammonium buffers.

Step 3: Fragmentation Mapping (Product Ion Scan)

  • Select

    
     in Q1.
    
  • Apply Collision Energy (CE) ramp (10–50 eV).

  • Validation Check: You must observe the emergence of the cyanobiphenyl core ion (

    
     ~179) or the acylium ion. If these are absent, the collision gas pressure is likely too low.
    
Automated Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in MeOH) Source APCI Source (Temp: 350°C, Current: 4µA) Sample->Source Q1_Scan Q1 Scan Identify [M+H]+ Source->Q1_Scan Validation System Suitability Check Is m/z 179 present? Q1_Scan->Validation Optimize Increase Collision Energy (CE) Validation->Optimize No Final_Method Final MRM Method [M+H]+ -> 179 Validation->Final_Method Yes Optimize->Validation Re-test

Caption: Self-validating LC-MS/MS workflow ensuring detection of the diagnostic cyanobiphenyl core.

Data Interpretation: Diagnostic Ions

Use this table to interpret your mass spectra. The presence of these ions confirms the cyanobiphenyl ester structure.

Ion Type

(Approx)
OriginInterpretation
Protonated Molecule

APCI (Soft)Confirms Molecular Weight.
Cyanobiphenyl Core 179.1 FragmentDiagnostic Marker. Confirms the biphenyl-nitrile substructure [2].
Acylium Ion

(Variable)

-Cleavage
Identifies the length of the ester alkyl chain.
McLafferty Product

RearrangementIndicates an alkyl chain

carbons on the ester side [3].

References

  • E. Parry, Agilent Technologies. (2023).[5] From Liquid to Ions…. Switching from ESI to APCI. LabRulez LCMS. Link

  • University of Hull. (1972). Synthesis and properties of 4-Cyano-4'-pentylbiphenyl (5CB). (Historical context on the stability of the 5CB core). Link

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.[6][7][8][9][10][11][12] (General mechanisms for ester fragmentation including McLafferty). Link

Sources

Comparative

A Comparative Analysis of Melting Points in Cyanobiphenyl Isomers: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of isomeric compounds is paramount. The cyanobiphenyl scaffold, a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of isomeric compounds is paramount. The cyanobiphenyl scaffold, a privileged structure in medicinal chemistry and materials science, presents a compelling case study in how subtle changes in molecular architecture can dramatically influence macroscopic properties. This guide provides an in-depth comparison of the melting points of ortho-, meta-, and para-cyanobiphenyl isomers, delving into the structural rationale for their divergent thermal behavior and outlining a definitive experimental protocol for their characterization.

The Critical Role of Isomerism in Physical Properties

Positional isomers, such as 2-cyanobiphenyl, 3-cyanobiphenyl, and 4-cyanobiphenyl, share the same molecular formula (C₁₃H₉N) and, consequently, the same molecular weight. However, the spatial arrangement of the cyano (-CN) group on the biphenyl framework leads to significant differences in their physical properties, most notably their melting points. This variation is not arbitrary; it is a direct consequence of the interplay between molecular symmetry, intermolecular forces, and the efficiency of crystal lattice packing.

Melting Point Comparison of Cyanobiphenyl Isomers

Experimental data reveals a striking trend in the melting points of the three cyanobiphenyl isomers. The para-substituted isomer exhibits a significantly higher melting point compared to its ortho and meta counterparts.

IsomerStructureMelting Point (°C)
2-CyanobiphenylOrtho-35 - 37
3-CyanobiphenylMeta-49 - 53
4-CyanobiphenylPara-85 - 87[1][2]

This substantial difference of approximately 50°C between the ortho and para isomers underscores the profound impact of substituent placement on the solid-state properties of a molecule.

Unpacking the Structural Basis for Melting Point Disparities

The observed trend in melting points can be rationalized by examining the principles of molecular symmetry and crystal packing.

Molecular Symmetry and Packing Efficiency:

The melting point of a crystalline solid is the temperature at which the thermal energy of the molecules overcomes the forces holding them in a fixed lattice. The strength of this lattice is largely determined by how efficiently the molecules can pack together.[3] Highly symmetrical molecules tend to pack more readily and efficiently into a stable crystal lattice, resulting in stronger intermolecular interactions and, consequently, a higher melting point.

  • 4-Cyanobiphenyl (para-isomer): This isomer possesses the highest degree of symmetry among the three. Its linear and symmetrical shape allows for close and orderly packing in the crystal lattice. This efficient packing maximizes the intermolecular forces, requiring more energy to disrupt the solid state. Studies on related cyanobiphenyls have shown that the para-substituted compounds often exhibit a sheet-like arrangement with nearest neighbors oriented in an antiparallel fashion, further enhancing lattice stability.[3]

  • 2-Cyanobiphenyl (ortho-isomer): The ortho-isomer is the least symmetrical. The proximity of the cyano group to the other phenyl ring introduces steric hindrance, forcing the two phenyl rings to twist out of plane. This non-planar and asymmetric structure disrupts efficient crystal packing, leading to weaker intermolecular forces and a significantly lower melting point.

  • 3-Cyanobiphenyl (meta-isomer): The meta-isomer represents an intermediate case. While less symmetrical than the para-isomer, it is more so than the ortho-isomer. Its bent shape is less conducive to optimal packing than the linear para-isomer, but it avoids the severe steric clash present in the ortho-isomer. This results in a melting point that falls between the other two.

The relationship between molecular structure and melting point is visually represented in the following diagram:

Figure 1: Relationship between cyanobiphenyl isomer structure and melting point.

Intermolecular Forces:

While van der Waals forces are present in all three isomers, the dipole moment introduced by the polar cyano group also plays a role. The effectiveness of dipole-dipole interactions is highly dependent on the orientation of the molecules within the crystal lattice. The superior packing of the 4-cyanobiphenyl isomer allows for more favorable alignment of these dipoles, contributing to its higher melting point. In contrast, the less ordered packing of the ortho and meta isomers results in less effective dipole-dipole interactions.

Experimental Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and precise technique for determining the melting point and other thermal transitions of a material.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

The following is a standardized protocol for the determination of the melting point of cyanobiphenyl isomers using a DSC instrument.

  • Instrument and Sample Preparation:

    • Ensure the DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

    • Accurately weigh 3-10 mg of the cyanobiphenyl isomer into an aluminum DSC pan.[5]

    • Hermetically seal the pan using a sample press. This is crucial to prevent sublimation of the sample during heating.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • DSC Program Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 10-50 mL/min to provide a stable and inert atmosphere.[5]

    • Set the temperature program. A typical program for melting point determination involves the following segments:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.[4]

  • Data Acquisition and Analysis:

    • Initiate the DSC run and record the heat flow as a function of temperature.

    • The melting of the sample will be observed as an endothermic peak on the resulting thermogram.

    • The melting point (Tm) is typically determined as the onset temperature of the melting peak. Modern DSC software can automatically calculate this value.

The workflow for this experimental protocol is illustrated below:

Figure 2: Experimental workflow for melting point determination by DSC.

Conclusion

The melting points of cyanobiphenyl isomers are a clear demonstration of structure-property relationships. The highly symmetrical and efficiently packing 4-cyanobiphenyl has a significantly higher melting point than the less symmetrical and sterically hindered 2- and 3-cyanobiphenyls. This understanding is crucial for applications where the solid-state properties of a material are critical. Differential Scanning Calorimetry provides a robust and reliable method for experimentally determining these melting points, offering the high degree of accuracy and precision required in research and development settings.

References

  • Pollack, K. A., & Wang, P. (2017).
  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357.
  • Singh, S. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl.
  • Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Singh, S. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl.
  • Shcherbinin, V. V., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. The Journal of Chemical Physics, 158(9), 094503.
  • Walker, R., et al. (2018). Molecular curvature, specific intermolecular interactions and the twist-bend nematic phase: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkylanilinebenzylidene-4′-oxy)hexanes (CB6O.m).
  • Chu, Y. C., et al. (1989). Structures of cyano-biphenyl liquid crystals. NASA Technical Reports Server.
  • Ajay Mallia. (n.d.).
  • Ghasemzadeh, J., et al. (2014). A new approach to study interaction parameters in cyanobiphenyl liquid crystal binary systems. Journal of Molecular Liquids, 199, 236-241.
  • Chemsrc. (2025, August 23). 4-Cyanobiphenyl | CAS#:2920-38-9.
  • Zugenmaier, P., et al. (2006). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. Molecular Crystals and Liquid Crystals, 457(1), 93-103.
  • ECHEMI. (n.d.). 4-Cyanobiphenyl | 2920-38-9.
  • Thermo Fisher Scientific. (n.d.).
  • Tamba, M. G., et al. (2024). Full article: Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals, 1-20.
  • Sigma-Aldrich. (n.d.). 3-Cyanobiphenyl | 24973-50-0.
  • Hanemann, T., et al. (1995). Crystal structure of 4′-pentyl-4-cyanobiphenyl (5CB). Liquid Crystals, 19(5), 629-634.
  • Gruodis, A., et al. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. The Journal of Chemical Physics, 141(7), 074501.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.
  • BenchChem. (2025, November). A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series.
  • Kim, H., et al. (2025). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT)
  • Richardson, P. R., et al. (1980). Thermal Pressure Coefficients and Specific Volumes of Cyanobiphenyls and their Transition Entropies at Constant Volume. Molecular Crystals and Liquid Crystals, 60(1-2), 1-13.
  • Shcherbinin, V. V., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4 - cyanobiphenyl liquid crystal in different p. The Journal of Chemical Physics, 158(9), 094503.
  • NIST/TRC. (2012).

Sources

Validation

Methyl 4-(3-cyanophenyl)benzoate vs Methyl 4-(4-cyanophenyl)benzoate

Comparative Technical Guide: Methyl 4-(3-cyanophenyl)benzoate vs. Methyl 4-(4-cyanophenyl)benzoate Executive Summary In the design of advanced optoelectronic materials and pharmaceutical active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: Methyl 4-(3-cyanophenyl)benzoate vs. Methyl 4-(4-cyanophenyl)benzoate

Executive Summary

In the design of advanced optoelectronic materials and pharmaceutical active pharmaceutical ingredients (APIs), the spatial orientation of functional groups on a biphenyl scaffold dictates the molecule's macroscopic behavior. This guide provides an objective, data-driven comparison between two critical regioisomers: Methyl 4-(3-cyanophenyl)benzoate (meta-cyano) and Methyl 4-(4-cyanophenyl)benzoate (para-cyano). By analyzing their physicochemical properties, synthesis workflows, and downstream applications, we establish a framework for selecting the appropriate building block for specific research and development pipelines.

Quantitative Data & Physicochemical Profiling

Despite sharing identical molecular weights and functional groups, the regiochemistry of the cyano group fundamentally alters the molecular geometry and intermolecular interactions.

ParameterMethyl 4-(3-cyanophenyl)benzoate (Meta)Methyl 4-(4-cyanophenyl)benzoate (Para)
CAS Registry Number [1] [2]
Molecular Formula C₁₅H₁₁NO₂C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol 237.25 g/mol
Melting Point Lower (typically <100°C)102°C – 144°C (Polymorph dependent)
Structural Geometry Bent / Kinked (approx. 120° angle)Linear / Rigid Rod (approx. 180° angle)
Conjugation Effect Partially disrupted across biphenyl axisExtended, highly delocalized

-system
Relative Solubility High (in DCM, EtOAc, THF)Low (requires polar aprotic solvents like DMF)

Causality of Physical Properties: The para-isomer exhibits a highly symmetric, linear conformation. This linearity facilitates dense crystal lattice packing driven by strong intermolecular


 stacking and dipole-dipole interactions, resulting in a higher melting point and reduced solubility. Conversely, the meta-isomer introduces a structural "kink." This bent geometry sterically hinders optimal lattice packing, significantly lowering the energy required to solvate the molecule, thereby enhancing its solubility in standard organic solvents.

Mechanistic Insights: Isomer Selection Logic

The electronic push-pull nature of these molecules—featuring an electron-withdrawing ester and an electron-withdrawing cyano group—makes them highly sensitive to regiochemistry. In the para-isomer, the extended conjugation narrows the optical bandgap, making it ideal for liquid crystalline phases. The meta-isomer's disrupted conjugation preserves a higher triplet energy level, a critical parameter when designing host materials for phosphorescent OLEDs.

IsomerLogic Core Biphenyl Core (Methyl Ester + Cyano) Para Para-Isomer Methyl 4-(4-cyanophenyl)benzoate Core->Para Meta Meta-Isomer Methyl 4-(3-cyanophenyl)benzoate Core->Meta ParaProp Extended Conjugation High Symmetry Strong π-π Stacking Para->ParaProp MetaProp Bent Conformation Lower Symmetry Disrupted Packing Meta->MetaProp AppPara Liquid Crystals & Rigid Polymer Scaffolds ParaProp->AppPara AppMeta Flexible OLED Host Materials & Drug Discovery Intermediates MetaProp->AppMeta

Figure 1: Logical relationship between isomeric structure, properties, and applications.

Synthesis Workflows: Self-Validating Suzuki-Miyaura Protocol

While alternative transition-metal catalyzed couplings (such as cobalt-catalyzed formations ) exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling remains the industry standard for synthesizing these biphenyls due to its high functional group tolerance and scalability. The following protocol is designed as a self-validating system for synthesizing either isomer (by selecting the corresponding 3- or 4-cyanophenylboronic acid).

SuzukiWorkflow Start Reagent Preparation (Aryl Halide + Boronic Acid) Catalyst Pd(PPh3)4 & Base (K2CO3) in Toluene/EtOH/H2O Start->Catalyst Reaction Reflux at 90°C (N2 Atmosphere) Catalyst->Reaction IPC In-Process Control (TLC & LC-MS) Reaction->IPC IPC->Reaction Incomplete Workup Aqueous Extraction & Organic Phase Drying IPC->Workup Complete Purification Silica Gel Column Chromatography Workup->Purification Validation Final Validation (1H-NMR, 13C-NMR, HPLC) Purification->Validation

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation : In an oven-dried Schlenk flask, combine methyl 4-bromobenzoate (1.0 equiv, 10 mmol) and the selected cyanophenylboronic acid (1.1 equiv, 11 mmol).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for potential mass loss via protodeboronation side-reactions.

  • Solvent & Catalyst Addition : Add a solvent mixture of Toluene and Ethanol (2:1 v/v, 30 mL). Sparge the solution with N₂ for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol).

    • Causality: Rigorous degassing is critical. Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid, drastically reducing the final yield.

  • Base Activation : Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv, 20 mmol), previously degassed.

    • Causality: The carbonate base coordinates with the trivalent boron to form a tetravalent, electron-rich boronate complex. This intermediate is mechanistically essential for accelerating the transmetalation step onto the palladium center.

  • Reaction Execution : Heat the biphasic mixture to a gentle reflux (approx. 90°C) under a nitrogen atmosphere for 8–12 hours.

  • In-Process Control (IPC) : Sample the organic layer. Perform TLC (Hexane:EtOAc 3:1) and LC-MS.

    • Validation: The reaction is deemed complete when the aryl bromide peak disappears and the target mass (m/z 238 for[M+H]⁺) dominates the chromatogram. If incomplete, continue refluxing and re-test after 2 hours.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic phase, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • Purification & Final Validation : Purify the crude residue via silica gel flash chromatography. Validate the final product using ¹H-NMR (assessing the distinct aromatic splitting patterns characteristic of meta vs. para substitution) and HPLC to ensure >98% purity before downstream application.

Applications in Drug Discovery and Materials Science

The choice between these regioisomers dictates the success of the final application:

  • Methyl 4-(4-cyanophenyl)benzoate (Para) : Its rigid linearity is heavily leveraged in the synthesis of thermotropic liquid crystals and high-performance polymers. In medicinal chemistry, it has been utilized as a rigid scaffold in the synthesis of specific Sartan-class antihypertensive intermediates , where the linear biphenyl core mimics the geometry of angiotensin II receptor antagonists.

  • Methyl 4-(3-cyanophenyl)benzoate (Meta) : The enhanced solubility profile makes this isomer highly favorable for complex, multi-step pharmaceutical syntheses where late-stage intermediates must remain soluble in mild organic solvents. Additionally, its disrupted conjugation is exploited in materials science to create deep-blue OLED host materials, preventing unwanted excimer formation and maintaining high triplet energies.

References

  • Efficient Cobalt-Catalyzed Formation of Unsymmetrical Biaryl Compounds and Its Application in the Synthesis of a Sartan Intermediate. Amatore, M., & Gosmini, C. (2008). Angewandte Chemie International Edition, 47(11), 2089-2092. URL:[Link]

Comparative

Technical Guide: Suzuki-Miyaura vs. Stille Coupling for Cyanobiphenyl Synthesis

Executive Summary: The Strategic Choice Cyanobiphenyls are pivotal structural motifs in liquid crystals (e.g., 5CB) and angiotensin II receptor antagonists (e.g., Valsartan). While both Suzuki-Miyaura and Stille coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

Cyanobiphenyls are pivotal structural motifs in liquid crystals (e.g., 5CB) and angiotensin II receptor antagonists (e.g., Valsartan). While both Suzuki-Miyaura and Stille couplings are capable of constructing the biaryl core, they offer distinct trade-offs regarding scalability, purity, and functional group tolerance.

  • The Verdict: The Suzuki-Miyaura coupling is the primary industrial choice due to its superior atom economy and non-toxic byproducts. However, it struggles with protodeboronation of 2-cyanophenylboronic acids and nitrile hydrolysis under standard basic conditions.

  • The Alternative: The Stille coupling serves as the critical "rescue" methodology. Its neutral reaction conditions prevent nitrile hydrolysis, and the stability of organostannanes outperforms boronic acids in sterically hindered environments. Its use is limited only by the rigorous purification required to remove cytotoxic organotin residues.

Mechanistic Insights: The "Nitrile Problem"

The cyano (-CN) group presents a unique "Trojan Horse" challenge in Palladium catalysis. Understanding these failure modes is essential for selecting the correct protocol.

Catalyst Poisoning & Hydrolysis
  • 
    -Coordination:  The lone pair on the nitrile nitrogen can displace phosphine ligands on the Pd(II) intermediate, forming inactive 
    
    
    
    species. This arrests the catalytic cycle prior to transmetallation.
  • Base-Mediated Hydrolysis: In Suzuki couplings, the aqueous base (hydroxide or carbonate) required to activate the boronic acid can attack the nitrile, converting it to a primary amide (

    
    ) or carboxylic acid (
    
    
    
    ), destroying the target functionality.
Visualization: Decision Logic for Process Chemists

The following decision tree illustrates the logical flow for selecting between Suzuki and Stille based on substrate properties.

decision_tree start Start: Cyanobiphenyl Synthesis base_sens Is the substrate Base-Sensitive? (e.g., Esters, Nitriles) start->base_sens steric Is the coupling site Sterically Hindered (ortho-subst)? base_sens->steric No stille Use STILLE Protocol (Neutral Conditions + CuI) base_sens->stille Yes (High Sensitivity) boron_stab Is the Boronic Acid Stable (No Protodeboronation)? steric->boron_stab No steric->stille Yes (Ortho-Ortho) suzuki Use SUZUKI Protocol (Buchwald Ligands + Weak Base) boron_stab->suzuki Yes boron_stab->stille No (2-Cyano variants)

Caption: Decision workflow prioritizing Suzuki for standard cases and Stille for sensitive/hindered substrates.

Comparative Performance Analysis

The following data aggregates performance metrics from liquid crystal synthesis (5CB) and complex drug intermediate studies.

FeatureSuzuki-Miyaura Stille Implication
Yield (Standard) 92 - 98%85 - 95%Comparable for simple systems (e.g., 4-cyanobiphenyl).
Yield (Hindered) 40 - 60%80 - 90%Stille dominates in ortho-substituted systems.
Reagent Stability Low (Protodeboronation risk)High (Air/Moisture stable)Stannanes can be stored indefinitely; Boronic acids degrade.
Toxicity Low (Boron salts)High (Organotin)Stille requires dedicated waste streams and rigorous cleanup.
Atom Economy HighLowStille generates stoichiometric amounts of heavy tin waste.
Reaction pH Basic (pH 9-12)Neutral (pH 7)Stille is safer for polymethines and base-labile nitriles.

Validated Experimental Protocols

Suzuki-Miyaura Protocol (Optimized for Nitriles)

Objective: Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB). Key Innovation: Use of a bulky phosphine ligand (SPhos) to prevent nitrile coordination to Pd, and a mild base (


) to prevent hydrolysis.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 4-Pentylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos (2 mol%)
    
  • Base:

    
     (2.0 equiv, solid)
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Charge a reaction vial with boronic acid, aryl halide, and base. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (crucial to prevent homocoupling).
  • Catalyst Addition: Add solvent (sparged) and the pre-mixed Pd/Ligand solution.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to minimize nitrile hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine.[1] Dry over 
    
    
    
    .[1][2]
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Stille Protocol (The "Rescue" Method)

Objective: Synthesis of sterically hindered 2-cyano-2'-methylbiphenyl. Key Innovation: The "Farina Effect" (addition of CuI) accelerates the rate-limiting transmetallation step by scavenging free ligands.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • Tributyl(2-methylphenyl)stannane (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (8 mol%)
  • Additive: CuI (10 mol%)

  • Solvent: anhydrous DMF or NMP

Workflow:

  • Setup: Combine halide, stannane, Pd source, ligand, and CuI in a dry Schlenk tube under Argon.

  • Reaction: Heat to 90°C for 12 hours. The solution usually turns dark brown/black upon completion.

  • Critical Workup (Tin Removal):

    • Step A: Dilute with

      
      .
      
    • Step B (F- Workup): Add saturated aqueous KF (Potassium Fluoride) solution. Stir vigorously for 30 minutes. The polymeric

      
       will precipitate as a white solid.
      
    • Step C: Filter through a pad of Celite to remove the tin solids.[3][4]

  • Purification: Silica gel chromatography. Tip: Add 1%

    
     to the eluent to prevent acid-catalyzed destannylation streaks.
    

Visualizing the Mechanism & Failure Points

The following diagram details where the nitrile group interferes (Red Arrows) and how the Stille cycle bypasses the base requirement.

mechanism_comparison cluster_suzuki Suzuki (Base Dependent) cluster_stille Stille (Neutral) pd_suz Pd(0) ox_add_suz Oxidative Addition (Ar-Pd-Br) pd_suz->ox_add_suz trans_suz Transmetallation ox_add_suz->trans_suz base_step Base Activation (OH- / CO3--) base_step->trans_suz Activates Boron hydrolysis SIDE REACTION: Nitrile -> Amide base_step->hydrolysis Attacks CN prod_suz Biaryl-CN trans_suz->prod_suz pd_stille Pd(0) ox_add_stille Oxidative Addition (Ar-Pd-Br) pd_stille->ox_add_stille trans_stille Transmetallation (Sn -> Pd) ox_add_stille->trans_stille prod_stille Biaryl-CN trans_stille->prod_stille tin_waste Toxic Sn-Br Waste trans_stille->tin_waste

Caption: Comparative catalytic cycles highlighting the base-mediated side reaction risk in Suzuki vs. the waste generation in Stille.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. (Definitive source on the "Farina Effect" and CuI co-catalysis). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for bulky phosphine ligand selection). Link

  • Renaud, P., et al. (1998).[4] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures.[5] Tetrahedron Letters, 39(15), 2123-2126. (Source for the KF workup protocol). Link

  • Gray, G. W., et al. (1973). Liquid Crystals and Molecular Structure.[1][6] Liquid Crystals, 1, 103. (Original synthesis context for 5CB cyanobiphenyls).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(3-cyanophenyl)benzoate

Operational Safety and Logistics Guide: Handling Methyl 4-(3-cyanophenyl)benzoate As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a safety...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling Methyl 4-(3-cyanophenyl)benzoate

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Methyl 4-(3-cyanophenyl)benzoate (CAS: 89900-92-5; MW: 237.25 g/mol ) is a lipophilic, solid biphenyl derivative widely used in drug development and Suzuki-Miyaura cross-coupling reactions.

Because it presents as a fine powder, the primary vectors for exposure are inhalation of aerosolized particulates and dermal absorption when solubilized. This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound, grounded in authoritative laboratory safety standards [1][2].

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Aerosolization & Inhalation (H335): As a dry powder, this compound is highly susceptible to electrostatic charging. When manipulated, electrostatic repulsion can cause the powder to aerosolize, creating an inhalation hazard that irritates the respiratory tract.

  • Dermal Penetration (H315): The biphenyl scaffold is highly lipophilic. While the dry powder may only cause mild skin irritation, dissolving the compound in organic solvents (e.g., DMSO, Dichloromethane, or DMF) acts as a penetration enhancer, allowing the dissolved chemical to rapidly cross the stratum corneum [3].

  • Chemical Stability: The compound contains a cyano (-CN) group and a benzoate ester. While stable under ambient conditions, exposing the waste stream to strong aqueous acids can catalyze hydrolysis, theoretically risking the liberation of trace toxic byproducts.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, your PPE must act as a self-validating barrier system. The following matrix outlines the quantitative standards and mechanistic justifications for each piece of equipment, aligning with OSHA’s Hazard Communication Standard (29 CFR 1910.1200) [1].

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausality & Justification
Hand Protection Nitrile Gloves (Double-gloved)≥ 4 mil thickness, AQL 1.5Nitrile provides superior chemical resistance to aromatic esters and coupling solvents compared to latex. Double-gloving provides a fail-safe against micro-punctures.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects the ocular mucosa from both aerosolized powder during weighing and solvent splashes during solubilization.
Respiratory Chemical Fume Hood80–100 fpm face velocityThe primary engineering control. A continuous inward airflow captures airborne particulates generated by electrostatic repulsion.
Body Protection Flame-Retardant Lab CoatNFPA 2112 compliantPrevents skin exposure. The tight weave prevents fine powders from settling into the fabric and transferring to the researcher's clothing.

Standard Operating Procedure (SOP): Safe Handling & Solubilization

This step-by-step methodology ensures that every action includes a built-in validation check to confirm the safety system is actively protecting you.

Objective: Safely weigh and transfer Methyl 4-(3-cyanophenyl)benzoate into a reaction vessel.

  • Environmental Validation: Before opening the chemical container, verify the digital monitor on the chemical fume hood reads between 80 and 100 feet per minute (fpm). Self-Validation: If the alarm sounds or the velocity drops below 80 fpm, abort the procedure immediately; containment is compromised.

  • Static Mitigation: Place a static-dissipative weigh boat on the analytical balance inside the fume hood. Tare the balance. Causality: Standard plastic weigh boats hold static charges that repel fine powders, causing them to jump and aerosolize.

  • Transfer & Weighing: Use a grounded, stainless-steel spatula to transfer the solid. Self-Validation: Observe the powder as it hits the weigh boat. If the powder exhibits "jumping" (static cling), pause and discharge the area with an anti-static zero-stat gun before proceeding.

  • Closed-System Transfer: Move the weigh boat to the reaction vessel. To ensure quantitative transfer and minimize airborne dust, do not tap the boat aggressively. Instead, gently pour the solid, then rinse the weigh boat with 5–10 mL of your primary reaction solvent (e.g., DCM) directly into the vessel.

  • Barrier Inspection: Once the vessel is sealed, inspect your outer nitrile gloves. Self-Validation: If you observe any white powder residue or solvent degradation (swelling/discoloration), doff the outer gloves immediately, wash hands, and don a fresh pair.

Spill Response & Disposal Plan

Improper disposal of nitrile-containing compounds can lead to dangerous cross-reactions in the waste stream [2].

Spill Cleanup Protocol:

  • Do NOT Dry Sweep: Using a brush and dustpan will immediately aerosolize the powder.

  • Wet-Wiping: Dampen a highly absorbent lab pad with water or a mild solvent (like ethanol). Gently place the pad over the spilled powder to trap it, then wipe inward to consolidate the material. Place the contaminated pads into a sealed, labeled solid waste container.

Waste Segregation & Disposal:

  • Classification: Segregate all liquid waste containing this compound into a clearly labeled "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case use the Halogenated waste stream).

  • Chemical Incompatibility: Never mix waste containing Methyl 4-(3-cyanophenyl)benzoate with strong mineral acids (e.g., HCl, H2SO4) or strong oxidizers. Acidic conditions can hydrolyze the cyano and ester groups, generating heat and potentially hazardous vapors.

Workflow Visualization

The following diagram illustrates the logical progression of the handling and disposal workflow, emphasizing the critical decision-making nodes during a spill event.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Prep (80-100 fpm) Start->Hood Weighing 3. Anti-Static Weighing (Solid Powder) Hood->Weighing Transfer 4. Closed-System Transfer Weighing->Transfer Spill Spill Occurs? Transfer->Spill Cleanup Wet-Wipe Cleanup (No Dry Sweeping) Spill->Cleanup Yes Reaction 5. Solubilization & Reaction Spill->Reaction No Disposal 6. Waste Segregation (Avoid Strong Acids) Cleanup->Disposal Reaction->Disposal

Safe handling and operational workflow for Methyl 4-(3-cyanophenyl)benzoate.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (29 CFR 1910.1450). United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. URL:[Link]

  • Lab Manager. "Conducting a Chemical Risk Assessment in the Laboratory." Lab Manager Magazine. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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